Ticarcillin Disodium: Molecular Mechanisms, Target Affinity, and Experimental Methodologies
Introduction As a 4th-generation, extended-spectrum carboxypenicillin, Ticarcillin disodium represents a critical tool in the antimicrobial arsenal, particularly against challenging Gram-negative pathogens like Pseudomon...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
As a 4th-generation, extended-spectrum carboxypenicillin, Ticarcillin disodium represents a critical tool in the antimicrobial arsenal, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa. For drug development professionals and application scientists, understanding the precise molecular interactions between Ticarcillin and bacterial cell wall machinery is paramount for designing combination therapies and overcoming resistance mechanisms. This whitepaper provides an in-depth technical analysis of Ticarcillin’s mechanism of action, supported by self-validating experimental protocols designed to quantify its pharmacodynamic properties.
Molecular Mechanism of Action (MoA)
The structural backbone of the bacterial cell wall is peptidoglycan, a highly cross-linked polymer essential for maintaining cellular integrity against internal osmotic pressure. Ticarcillin disodium exerts its bactericidal effect by acting as a highly specific suicide substrate for the enzymes responsible for synthesizing this matrix.
Because of its relative hydrophilicity, Ticarcillin efficiently1[1]. Once in the periplasmic space, it targets Penicillin-Binding Proteins (PBPs)—specifically transpeptidases. Under normal physiological conditions, PBPs catalyze the formation of a 2[2], providing structural rigidity to the cell wall.
Ticarcillin mimics the D-alanyl-D-alanine terminus of the peptidoglycan precursor. By 1[1], Ticarcillin forms a stable, covalent intermediate that permanently inactivates the enzyme. This blockade halts peptidoglycan cross-linking, triggering autolysin activity and ultimately leading to3[3].
Fig 1: Ticarcillin disodium mechanism of action and peptidoglycan synthesis inhibition.
Pharmacodynamics & Quantitative Susceptibility
While highly potent, the beta-lactam ring of Ticarcillin is 4[4]. In clinical and research applications, it is frequently co-administered with Clavulanate potassium, a mechanism-based "suicide" inhibitor that binds irreversibly to beta-lactamases, thereby 5[5].
The following table summarizes the core pharmacokinetic parameters and representative Minimum Inhibitory Concentration (MIC) values for Ticarcillin disodium.
Retains activity against select Gram-positive organisms lacking altered PBPs.
Experimental Methodologies: Self-Validating Systems
To rigorously evaluate Ticarcillin's efficacy and target engagement, laboratory protocols must be designed with built-in causality and self-validation. Below are two foundational workflows for antimicrobial drug development.
Protocol 1: Broth Microdilution for MIC Determination
This assay quantifies the lowest concentration of Ticarcillin required to inhibit visible bacterial growth.
Step 1: Media Preparation. Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Causality: Standard broth lacks sufficient divalent cations (
Ca2+
,
Mg2+
). Adjusting these levels stabilizes the Gram-negative outer membrane, preventing artificially low MIC readings caused by membrane hyper-permeability.
Step 2: Inoculum Standardization. Suspend isolated colonies in saline to match a 0.5 McFarland standard, then dilute 1:100 in CAMHB.
Causality: This normalizes the bacterial density to approximately
1.5×106
CFU/mL. Precise standardization prevents the "inoculum effect," where an overwhelming bacterial load artificially inflates the apparent MIC through mass target saturation or baseline beta-lactamase accumulation.
Step 3: Serial Dilution & Inoculation. Perform 2-fold serial dilutions of Ticarcillin (e.g., 64 µg/mL down to 0.125 µg/mL) in a 96-well plate. Add the standardized inoculum.
Step 4: Self-Validating Readout (Resazurin). After 16 hours of incubation at 37°C, add 10 µL of 0.015% resazurin to each well and incubate for an additional 2 hours.
Causality: Visual turbidity can be subjective. Resazurin acts as an objective redox indicator; metabolically active (surviving) bacteria reduce the blue dye to pink fluorescent resorufin. The MIC is strictly defined as the lowest concentration well that remains blue.
To determine the specific affinity of Ticarcillin for individual PBP subtypes (e.g., PBP1a, PBP2, PBP3), a competitive fluorescent binding assay using Bocillin-FL (a fluorescent penicillin derivative) is employed.
Step 1: Membrane Isolation. Lyse bacterial cells via sonication and isolate the membrane fraction using ultracentrifugation (100,000 x g for 1 hour).
Causality: Using isolated membranes rather than whole cells eliminates the variable of porin-mediated diffusion, allowing researchers to measure the direct thermodynamic affinity between Ticarcillin and the PBPs.
Step 2: Ticarcillin Pre-incubation. Incubate standardized membrane aliquots with varying concentrations of Ticarcillin for 30 minutes at 37°C.
Step 3: Bocillin-FL Labeling. Add a saturating concentration of Bocillin-FL and incubate for an additional 30 minutes.
Causality: Bocillin-FL acts as a universal reporter. It will covalently bind to any PBP active sites not already acylated by Ticarcillin. A decrease in fluorescence directly correlates with Ticarcillin's target occupancy.
Step 4: SDS-PAGE & Densitometry. Solubilize the membranes and separate the proteins via SDS-PAGE. Image the gel using a fluorescence scanner. The
IC50
for each PBP subtype is calculated based on the dose-dependent reduction in band intensity.
Ticarcillin disodium remains a highly effective bactericidal agent due to its targeted acylation of transpeptidases and robust penetration of Gram-negative outer membranes. By employing rigorous, self-validating experimental frameworks—such as resazurin-backed microdilution and competitive Bocillin-FL binding assays—researchers can accurately map its pharmacodynamic profile and rationally design next-generation beta-lactamase inhibitor combinations.
References
Source: nih.
Title: What is the mechanism of Ticarcillin Disodium?
Source: toku-e.
Source: hres.
Title: Research Antibiotics, Ticarcillin Disodium w/ Clavulanate Potassium (15:1) (Timentin)
Ticarcillin: Molecular Architecture, Degradation Kinetics, and Analytical Characterization
Executive Overview Ticarcillin (α-carboxy-3-thienylmethylpenicillin) is a semi-synthetic, broad-spectrum carboxypenicillin engineered to combat severe Gram-negative bacterial infections, particularly Pseudomonas aerugino...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
Ticarcillin (α-carboxy-3-thienylmethylpenicillin) is a semi-synthetic, broad-spectrum carboxypenicillin engineered to combat severe Gram-negative bacterial infections, particularly Pseudomonas aeruginosa [1]. While its molecular architecture affords excellent tissue penetrability and targeted inhibition of bacterial cell wall synthesis, the inherent instability of its β-lactam ring presents unique challenges in formulation, stability, and analytical quantification. This whitepaper deconstructs the physicochemical properties of ticarcillin, the causality behind its degradation pathways, and provides a field-validated High-Performance Liquid Chromatography (HPLC) protocol for its precise quantification.
Molecular Architecture and Physicochemical Properties
The pharmacological efficacy and analytical behavior of ticarcillin are dictated by its structural moieties: a bicyclic core (a β-lactam ring fused to a thiazolidine ring) and a highly polar α-carboxy-3-thienylmethyl side chain.
To optimize its use in parenteral formulations, ticarcillin is almost exclusively manufactured as a disodium salt [1]. The table below summarizes the critical quantitative data and the mechanistic causality behind these properties.
Table 1: Physicochemical Profile of Ticarcillin
Property
Quantitative Value
Mechanistic Causality & Significance
Chemical Formula
C₁₅H₁₆N₂O₆S₂ (Acid) C₁₅H₁₄N₂Na₂O₆S₂ (Disodium)
The disodium salt formulation replaces acidic protons, drastically increasing aqueous solubility required for high-dose intravenous administration [1].
Molecular Weight
384.4 g/mol (Acid) 428.4 g/mol (Disodium)
The relatively low molecular weight facilitates rapid diffusion through the restrictive porin channels of Gram-negative bacteria [2].
pKa
~2.5 – 3.0 (Carboxyl groups)
Ensures the molecule remains highly ionized at physiological pH (7.4), trapping it within the target tissue and preventing passive back-diffusion.
Aqueous Solubility
>100 mg/mL (Disodium salt)
Enables the preparation of concentrated bolus doses (up to 3.1g per vial) without the risk of intravascular precipitation [4].
UV Absorption Max
< 200 nm
The lack of extensive conjugated π-systems results in a low extinction coefficient, necessitating precise UV detection protocols (e.g., 220 nm) to avoid solvent cutoff interference [3].
Degradation Kinetics and Synergistic Formulation
The primary mechanism of ticarcillin degradation in an aqueous solution is the hydrolysis of the amide bond within the strained β-lactam ring. This degradation is drastically accelerated by bacterial β-lactamase enzymes. To circumvent this, ticarcillin is co-formulated with clavulanic acid (as Timentin®), a potent, irreversible "suicide inhibitor" of β-lactamases [4].
Caption: Ticarcillin mechanism of action and β-lactamase inhibition by clavulanic acid.
Causality of Formulation: Clavulanic acid shares a structurally similar β-lactam ring but possesses negligible intrinsic antibacterial activity. Instead, it acts as a sacrificial substrate. By covalently binding to the active site serine of the β-lactamase, it permanently inactivates the enzyme, thereby shielding the ticarcillin molecule from hydrolytic degradation and restoring its efficacy against resistant strains [4].
Analytical Characterization: HPLC Workflow
Quantifying ticarcillin in biological matrices (serum/urine) is notoriously challenging due to its low UV extinction coefficient and high polarity. Bioassays are prone to random error and cross-reactivity with co-administered aminoglycosides. Therefore, a self-validating Reversed-Phase HPLC (RP-HPLC) method is the gold standard [3].
Step-by-Step RP-HPLC Protocol
1. Acidic Liquid-Liquid Extraction
Action: Aliquot 100 µL of serum/urine into a microcentrifuge tube. Add 200 µL of 1 M citric acid monohydrate (pH 2.2). Introduce 1.0 mL of ethyl acetate containing an appropriate internal standard. Vortex vigorously for 1 minute, then centrifuge at 21,000 × g for 3 minutes [3].
Causality: Ticarcillin’s carboxyl groups (pKa ~2.5) must be fully protonated to neutralize the molecule. At pH 2.2, the non-ionized ticarcillin partitions efficiently into the non-polar organic phase (ethyl acetate), leaving polar serum proteins and endogenous contaminants in the aqueous layer.
2. Organic Phase Concentration
Action: Transfer the upper organic layer to a clean disposable glass tube. Evaporate to absolute dryness at 40°C under a gentle, continuous stream of nitrogen gas [3].
Causality: Nitrogen displacement purges oxygen from the environment, preventing the oxidative degradation of the susceptible β-lactam ring and thiophene moiety during thermal concentration.
3. Reconstitution and Isocratic HPLC Separation
Action: Reconstitute the dried extract in the mobile phase: 9% acetonitrile in 0.2 M sodium acetate containing 0.35% glacial acetic acid (adjusted to pH 2.7). Inject onto a C18 reversed-phase column at a flow rate of 1.5 mL/min [3].
Causality: The highly acidic mobile phase maintains ticarcillin in a partially protonated state. If the pH were allowed to rise above 3.0, the molecule would ionize, drastically reducing its retention time and causing peak tailing on the hydrophobic C18 stationary phase.
4. UV Detection and System Validation
Action: Monitor the column effluent at 220 nm. Validate the run by confirming a linear calibration curve (correlation coefficient
r>0.999
) between 1 mg/L and 100 mg/L [3].
Causality: Because ticarcillin lacks a strong chromophore (absorption max < 200 nm), 220 nm is selected as the optimal compromise. It is high enough to avoid the severe background noise of solvent UV cutoffs, yet low enough to detect the absorbance of the amide bonds.
Caption: Step-by-step HPLC analytical workflow for the quantification of ticarcillin.
References
National Center for Biotechnology Information (PubChem). "Ticarcillin Disodium | C15H14N2Na2O6S2 | CID 470375". PubChem Database. Available at:[Link]
National Center for Biotechnology Information (PubChem). "Ticarcillin | C15H16N2O6S2 | CID 36921". PubChem Database. Available at:[Link]
Aravind, M. K., Miceli, J. N., & Kauffman, R. E. (1984). "Determination of Ticarcillin in Serum by Reversed Phase High Performance Liquid Chromatography". Journal of Liquid Chromatography. Available at:[Link]
U.S. Food and Drug Administration (FDA). "TIMENTIN (ticarcillin disodium and clavulanate potassium) Label". AccessData FDA. Available at:[Link]
Foundational
Ticarcillin Disodium: Mechanistic Profiling and Experimental Methodologies in Bacterial Cell Wall Inhibition
Executive Overview Ticarcillin disodium is a semi-synthetic, extended-spectrum beta-lactam antibiotic belonging to the carboxypenicillin subclass. Engineered to overcome the limitations of early-generation penicillins, i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
Ticarcillin disodium is a semi-synthetic, extended-spectrum beta-lactam antibiotic belonging to the carboxypenicillin subclass. Engineered to overcome the limitations of early-generation penicillins, it exhibits potent bactericidal activity against Gram-negative pathogens, most notably Pseudomonas aeruginosa. For researchers and drug development professionals, understanding the precise molecular interactions between Ticarcillin and bacterial Penicillin-Binding Proteins (PBPs)—as well as the experimental frameworks used to quantify these interactions—is critical for advancing combinatorial therapies and overcoming antimicrobial resistance.
Molecular Mechanism of Action: Target Engagement at the Cell Wall
The structural integrity of the bacterial cell wall relies on peptidoglycan, a robust polymer of sugar chains cross-linked by short peptide stems. Ticarcillin exerts its bactericidal effect by disrupting the final stages of this assembly process 1[1].
From a structural biology perspective, Ticarcillin mimics the D-alanyl-D-alanine terminal sequence of the peptidoglycan precursor 2[2]. Its unique carboxypenicillin structure—specifically the addition of a carboxyl group—grants it the hydrophilicity required to traverse the restrictive porin channels of the Gram-negative outer membrane[1]. Once in the periplasmic space, Ticarcillin covalently acylates the active-site serine residues of PBPs (transpeptidases).
This irreversible acylation halts peptidoglycan cross-linking. The causality of cell death, however, is two-fold: the mechanical weakening of the cell wall is coupled with the dysregulation and accumulation of autolysins (endogenous cell wall-degrading enzymes). In actively dividing bacteria, this imbalance rapidly leads to osmotic cell lysis[2].
Fig 1: Pathway of Ticarcillin-mediated bacterial cell wall inhibition and subsequent osmotic lysis.
Quantitative Profiling of Penicillin-Binding Protein (PBP) Affinities
Beta-lactam antibiotics do not bind all PBPs equally; their morphological effects (e.g., filamentation vs. rapid lysis) depend entirely on their specific PBP affinity profile. Ticarcillin demonstrates distinct co-selectivity depending on the target organism.
For instance, in Streptococcus pneumoniae, Ticarcillin exhibits co-selective binding for PBP2x and PBP3 3[3]. Conversely, its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) is severely limited because it lacks binding affinity for PBP2a, the modified transpeptidase that mediates methicillin resistance[4].
Table 1: Comparative PBP Binding Affinities and Selectivity of Beta-Lactams
Antibiotic
Target Organism
Primary PBP Target(s)
Binding Profile / IC50
Ticarcillin
Streptococcus pneumoniae
PBP2x, PBP3
Co-selective high affinity
Ticarcillin
Staphylococcus aureus
PBP2a (Resistant Strain)
Negligible affinity (Fails to eradicate)
Aztreonam
Klebsiella pneumoniae
PBP3
0.06 - 0.12 mg/L (Highly selective)
Cefepime
Klebsiella pneumoniae
PBP1, PBP2, PBP3, PBP4
0.015 - 2.0 mg/L (Broad spectrum)
Data synthesized from foundational PBP occupancy studies[3][4][5].
As Application Scientists, we must ensure that every assay is a self-validating system. The following protocols detail the industry standards for evaluating Ticarcillin's macroscopic efficacy and microscopic target engagement.
Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This assay determines the lowest concentration of Ticarcillin required to visibly inhibit bacterial growth. The protocol utilizes a 96-well format to ensure high-throughput reproducibility 6[6].
Step-by-Step Methodology:
Inoculum Standardization: Grow the target bacterial strain in Mueller-Hinton (MH) broth. Adjust the turbidity to a 0.5 McFarland standard (approx.
1×108
CFU/mL), then dilute to achieve a final well concentration of
5×105
CFU/mL[7].
Causality: Maintaining this exact density is critical. An inoculum that is too dense triggers the "inoculum effect" (false resistance due to overwhelming beta-lactamase presence), while a sparse inoculum yields false susceptibility.
Antibiotic Gradient Preparation: Prepare a 2-fold serial dilution of Ticarcillin in MH broth across the 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL)[8].
Internal Validation Controls:
Growth Control (Broth + Bacteria): Validates the viability of the bacterial isolate and the nutritional adequacy of the media.
Sterile Control (Broth Only): Validates the aseptic integrity of the workflow[9].
Incubation & Readout: Incubate statically at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration well exhibiting zero visible turbidity (complete optical clarity).
PBP Occupancy and Binding Affinity Assay (Bocillin-FL Competition)
To quantify Ticarcillin's affinity for specific PBPs, researchers utilize a competitive binding assay with Bocillin-FL, a fluorescently labeled penicillin derivative 5[5].
Step-by-Step Methodology:
Membrane Isolation: Lyse bacterial cells and isolate the membrane fractions via ultracentrifugation.
Causality: Utilizing isolated membranes rather than whole cells eliminates the variable of outer membrane permeability (porin expression), allowing for the direct, unfiltered measurement of Ticarcillin-PBP binding kinetics.
Ticarcillin Incubation: Expose the membrane fractions to a concentration gradient of Ticarcillin (e.g., 0.0075 to 256 mg/L) for 30 minutes.
Fluorescent Probing: Add Bocillin-FL to the mixture.
Causality: Bocillin-FL binds exclusively to the PBPs that have not been covalently acylated by Ticarcillin. If Ticarcillin has a high affinity for a specific PBP, it will competitively exclude the fluorophore.
SDS-PAGE & Quantification: Denature the samples and separate the proteins via SDS-PAGE. Scan the gel using a fluorescence imager. The loss of fluorescent band intensity directly correlates with Ticarcillin binding, allowing for the calculation of the half-maximal inhibitory concentration (IC50) for each specific PBP[5].
Fig 2: Experimental workflow for determining PBP binding affinity using Bocillin-FL competition.
Pharmacological Augmentation: The Role of Clavulanate
A significant limitation of Ticarcillin monotherapy is its susceptibility to hydrolysis by plasmid-mediated beta-lactamases[10]. To preserve the structural integrity of Ticarcillin's beta-lactam ring during in vivo and clinical applications, it is frequently formulated with clavulanate potassium (marketed as Timentin) 10[10]. Clavulanic acid acts as a "suicide inhibitor," irreversibly binding to beta-lactamase enzymes and effectively extending Ticarcillin's antimicrobial spectrum to include otherwise resistant strains[11].
References
Patsnap Synapse. What is the mechanism of Ticarcillin Disodium?1
StudyGuides. Ticarcillin (Antibiotic) – Study Guide.2
PubMed Central (PMC). Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39.3
Antimicrobial Agents and Chemotherapy (ASM Journals). First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae.5
PubMed Central (PMC). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.6
ResearchGate. Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.7
RxList. Timentin Injection (Ticarcillin Disodium and Clavulanate Potassium Galaxy).10
Overcoming Beta-Lactam Resistance: The Mechanistic and Experimental Rationale for Ticarcillin-Clavulanic Acid Synergy
Target Audience: Researchers, Application Scientists, and Drug Development Professionals As a Senior Application Scientist, I approach antimicrobial resistance not merely as a clinical hurdle, but as a biochemical engine...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
As a Senior Application Scientist, I approach antimicrobial resistance not merely as a clinical hurdle, but as a biochemical engineering challenge. The combination of ticarcillin and clavulanic acid (historically marketed as Timentin) represents a masterclass in rational drug design. By pairing a potent but vulnerable beta-lactam with a mechanism-based "suicide" inhibitor, we can chemically outmaneuver bacterial defense systems.
This whitepaper deconstructs the biochemical causality behind this synergistic combination, provides quantitative kinetic insights, and outlines the self-validating experimental protocols required to evaluate dual-drug efficacy in a modern laboratory setting.
The Biochemical Engineering Challenge
The Vulnerability of Ticarcillin
Ticarcillin is a carboxypenicillin that exerts broad-spectrum bactericidal activity against many Gram-positive and Gram-negative bacteria, including the notoriously difficult Pseudomonas aeruginosa[1]. Its mechanism of action relies on binding to one or more penicillin-binding proteins (PBPs)[1]. By occupying these active sites, ticarcillin halts the final transpeptidation step of peptidoglycan synthesis, leading to structural instability, cell lysis, and bacterial death[2].
However, the structural Achilles' heel of ticarcillin is its β-lactam ring. Bacteria expressing Ambler Class A β-lactamases can rapidly hydrolyze this ring, rendering the antibiotic completely inactive[3].
Clavulanic Acid: The Suicide Inhibitor
To protect ticarcillin, it is co-formulated with clavulanic acid. Unlike competitive inhibitors that rely on reversible equilibrium dynamics, clavulanic acid acts as a mechanism-based or "suicide" inhibitor[4]. It possesses a β-lactam ring that mimics the natural substrate, allowing it to bind with high affinity to the active site of the β-lactamase enzyme[5].
Once bound, a secondary chemical reaction occurs that permanently incapacitates the enzyme, sacrificing the clavulanic acid molecule to protect the primary antibiotic[4].
Kinetic Causality of Irreversible Inactivation
The true brilliance of clavulanic acid lies in its reaction kinetics. Raman crystallography and kinetic modeling have elucidated the exact pathway of this suicide inhibition[6].
When clavulanic acid enters the active site, the catalytic serine (Ser70) of the β-lactamase attacks the β-lactam carbonyl, forming a transient acyl-enzyme intermediate[6][7]. The critical, rate-limiting step is the subsequent opening of the five-membered oxazolidine ring. This structural rearrangement creates a highly reactive trans-enamine species—identifiable by a characteristic Raman stretching band near 1595 cm⁻¹[6]. This enamine intermediate reacts with other residues in the active site, permanently cross-linking and inactivating the enzyme[4].
Because the ring-opening step is highly efficient in clavulanic acid, the enzyme has very little time to hydrolyze the intermediate and regenerate itself. Approximately 160 molecules of clavulanic acid are turned over before permanent inactivation occurs[7]. In contrast, sulbactam requires the turnover of roughly 10,000 molecules before achieving the same inhibitory state[7]. This kinetic superiority is the exact causality behind clavulanic acid's selection as the ideal partner for ticarcillin.
Biochemical pathway of β-lactamase suicide inhibition by clavulanic acid.
Quantitative Pharmacodynamics
To evaluate the efficacy of mechanism-based inhibitors, scientists rely on comparative kinetic parameters and synergy metrics. The tables below summarize the critical data driving the ticarcillin-clavulanate rationale.
Table 1: Comparative Kinetics of Mechanism-Based β-Lactamase Inhibitors
Inhibitor
Target Enzyme
Mechanism Type
Turnover Number (Molecules per inactivation)
Peak Intermediate Signature
Clavulanic Acid
Ambler Class A
Suicide Inhibition
~160
Trans-Enamine (1595 cm⁻¹)
Sulbactam
Ambler Class A
Suicide Inhibition
~10,000
Trans-Enamine (1595 cm⁻¹)
Tazobactam
Ambler Class A
Suicide Inhibition
Variable
Trans-Enamine (1595 cm⁻¹)
Data synthesized from kinetic and Raman crystallography studies of β-lactamases[6][7].
Table 2: Fractional Inhibitory Concentration Index (FICI) Interpretation
The FICI is the gold-standard mathematical model used to quantify drug interactions[8].
No significant interaction; acts as additive or independent agents.
≥ 4.0
Antagonism
Combination worsens efficacy; contraindicated in clinical formulation.
Experimental Methodology: Synergy Validation
To prove that clavulanic acid rescues ticarcillin from enzymatic degradation, drug development professionals utilize the Broth Microdilution Checkerboard Assay [8][9].
This protocol is designed as a self-validating system. By testing both drugs independently on the outer axes of the plate, we establish baseline Minimum Inhibitory Concentrations (MICs). This ensures that any observed reduction in the central matrix is mathematically verifiable as synergy, rather than experimental artifact.
Workflow for the broth microdilution checkerboard synergy assay.
Step-by-Step Protocol: Checkerboard Assay
Objective: Quantify the FICI of the ticarcillin-clavulanic acid combination against a known β-lactamase-producing strain.
Step 1: Inoculum Standardization
Action: Culture the target bacterial strain overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute with sterile saline to a 0.5 McFarland standard, then further dilute 1:50 in CAMHB to achieve a final well concentration of ~5 × 10⁵ CFU/mL[10].
Causality: Standardizing the inoculum to exactly 5 × 10⁵ CFU/mL prevents the "inoculum effect"—a phenomenon where an artificially high bacterial density produces overwhelming amounts of β-lactamase, leading to false-positive resistance readings.
Step 2: Matrix Preparation (The Checkerboard)
Action: In a 96-well microtiter plate, perform a 2-fold serial dilution of ticarcillin horizontally across the X-axis. Perform a 2-fold serial dilution of clavulanic acid vertically down the Y-axis[10].
Self-Validation Check: Ensure Row A contains only ticarcillin and Column 1 contains only clavulanic acid. Include a drug-free growth control well and a bacteria-free sterility control well[9].
Step 3: Co-Incubation and Readout
Action: Inoculate all test wells with the standardized bacterial suspension. Incubate at 37°C for 16–20 hours. Measure the optical density (OD) at 600 nm[11].
Causality: Utilizing spectrophotometric OD600 measurements rather than subjective visual inspection provides a quantifiable, reproducible metric of bacterial biomass, allowing for automated, high-throughput MIC determination[9].
Step 4: Data Analysis
Action: Identify the MIC for each well. Calculate the FICI using the standard formula:
FICI = (MIC of Ticarcillin in combo / MIC of Ticarcillin alone) + (MIC of Clavulanic Acid in combo / MIC of Clavulanic Acid alone)[8].
Interpretation: A resulting FICI of ≤ 0.5 confirms that clavulanic acid has successfully inhibited the β-lactamase, restoring ticarcillin's bactericidal activity[8].
Conclusion
The combination of ticarcillin and clavulanic acid exemplifies the power of targeted biochemical intervention. By understanding the precise kinetics of the acyl-enzyme intermediate and the trans-enamine species, drug developers can utilize clavulanic acid's rapid suicide inhibition to shield vulnerable β-lactams. Through rigorous, self-validating methodologies like the checkerboard assay, we can continuously quantify and optimize these synergistic relationships to combat the ever-evolving threat of antimicrobial resistance.
Application Notes and Protocols: Ticarcillin in Conjunction with Clavulanic Acid - Benchchem - benchchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_qNsv5Kpe28cmERRNkaTpUn0f80lQ-F7e-AqS6glzciYVZUbrtcC_EOd-XUleCgr-jTp2tevJnfP_G1SlGS9OnfrZcwtAwj2J49n47gjZZdBQ5ZUMCoUZUSWgx-6nBwq0i4CQQ4UoDqXiTQB6CJaoXiElDWWy5K87ohbIkSi5W4rW6STYBMQW_Qm5G7awsfGQzWT0CR5s2JY73u3x8ROVZBZcjm7UqzEaHxkF]
Suicide inhibition - Wikipedia - wikipedia.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh2magLXhBu_mXYTYkD4Coj2s-fWA2nE9wGIVo8Is37M6lLzlwKPLSf-fdGLbRgYOTTzx-972sd7JI5Q0PxbwbJXfopfgY1rUCpwTsiUFtT8p7n-sMbYz7ZGTvRxIbuJ0o_eO7P19hCzKyPw==]
Ticarcillin - Wikipedia - wikipedia.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyBoW9UU6z3LVPJkLHdIZJkH_zr1awbjUyfJvfXEtXYIcVFMhfqlvwnDLSBIusz0HlIa4ovpFnl9eF2ZCDxXp3i81-c-fBzjWAvLeNKwJsxhh42gH79iWJGY4mwjUbJ7KPKMSl]
Molecular basis of antibiotic resistance and β-lactamase inhibition by mechanism-based inactivators - FEMS Microbiology Reviews - oup.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3mlE6Zs1QF-yyFX4LfEoPP3rYnLCBOIncw4XIhxpDUAmDmgTBkP-enfd7XhcrCvM7pnESocmi8ho7eXrSddgM4RJk0rqBvQ8lgX0IfwXTuyNzBtvunbvVTMml9TTSJJIS_HBZx7D7GaorTjHt84feQ9M=]
Following the Reactions of Mechanism-Based Inhibitors with β-Lactamase by Raman Crystallography - Biochemistry - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI74jWboFy7XqqnzWGvMzSoHm6i2reeIYl4aLhhnQBRE2H49VnU40y-x-JMyvwLRR74UIyAxUv5z5uFN3q2W4akbKAMV1kLgb0dxcWoQOy17ksfjGjAJTqt79NogNyNQlzBkOsQA==]
An Automated Miniaturized Method to Perform and Analyze Antimicrobial Drug Synergy Assays - ResearchGate - researchgate.net -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOLdEgi19HW6FrRzksll1r33X-Xoh6sTvxwwTQBj3eLBGjuInXb5c3Um78M9Xx67HHRvp89-Zx_WRufCXAmCukL6iF0AdVuFMzyqj00Ny8YOk1_WtzO0ZQziS3AUJE7d9KSaJzzUwdeMkvHhbDQh26ZCIsQzB0n0nx3_IcZgUu2xg12bFZP3oUPA4KCJ0YdvrNHas4-32O1bnV2_b9rq1nAskaeYw5dQ9oNidGhnbYwTgxhxv30IDEOmzsXhnVcqEcao44q85mtQ==]
The Molecular Architecture and Synthesis of Ticarcillin: A Comprehensive Technical Guide
Executive Summary Ticarcillin is a semi-synthetic, broad-spectrum carboxypenicillin antibiotic that has played a pivotal role in the clinical management of severe Gram-negative bacterial infections. Distinguished by its...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ticarcillin is a semi-synthetic, broad-spectrum carboxypenicillin antibiotic that has played a pivotal role in the clinical management of severe Gram-negative bacterial infections. Distinguished by its robust efficacy against Pseudomonas aeruginosa and Proteus vulgaris, ticarcillin represents a critical milestone in rational drug design. This whitepaper provides an in-depth technical analysis of ticarcillin, detailing its historical discovery, molecular mechanism of action, and the modern, self-validating chemical synthesis protocols utilized in pharmaceutical manufacturing.
Historical Context & Rational Drug Design
The evolution of beta-lactam antibiotics accelerated rapidly following the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA). Ticarcillin was developed as a direct evolutionary successor to carbenicillin and was patented by Beecham Research Laboratories in 1963 (1)[1].
The primary structural innovation in ticarcillin was the replacement of the phenyl ring found in carbenicillin with a thiophene ring (2)[2]. From a pharmacological perspective, a divalent sulfur atom is bioisosteric to a vinyl group. This seemingly minor substitution profoundly enhanced the molecule's acid stability and intrinsic antibacterial potency, directly addressing the limitations of earlier antipseudomonal penicillins (3)[3].
Mechanism of Action & Resistance Mitigation
Ticarcillin exerts a bactericidal effect by disrupting bacterial cell wall synthesis. Because of its relatively hydrophilic nature, ticarcillin successfully traverses the outer membrane of Gram-negative bacteria via porin channels to access the periplasmic space (4)[4].
Once inside, ticarcillin acts as a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. It covalently binds to and acylates the active site of Penicillin-Binding Proteins (PBPs), specifically transpeptidases[4]. This irreversible binding halts the cross-linking of peptidoglycan strands, severely weakening the cell wall and leading to osmotic lysis[4].
To combat resistance from beta-lactamase-producing bacteria, ticarcillin is clinically co-formulated with clavulanic acid (marketed historically as Timentin). Clavulanic acid is a beta-lactam that acts as a "suicide inhibitor," irreversibly binding to beta-lactamases and preventing the enzymatic cleavage of ticarcillin's beta-lactam ring (5)[5],.
Mechanism of Ticarcillin: PBP binding leading to bacterial cell lysis.
Chemical Synthesis Strategy
The core synthetic strategy for ticarcillin involves the N-acylation of 6-APA with a derivative of 3-thienylmalonic acid (6)[6]. Because 3-thienylmalonic acid possesses two carboxylic acid groups, direct coupling would lead to unwanted polymerization or di-acylation.
Modern optimized protocols utilize a mixed anhydride method (7)[7]. By reacting 3-thienylmalonic acid with pivaloyl chloride, a sterically hindered mixed anhydride is formed. The bulky tert-butyl group of the pivaloyl moiety sterically shields its own carbonyl carbon, forcing the incoming amino group of 6-APA to exclusively attack the carbonyl carbon of the thienylmalonic moiety[7].
Simultaneously, 6-APA is silanized using N,O-bis(trimethylsilyl)acetamide (BSA). This step is crucial for two reasons: it drastically increases the solubility of 6-APA in organic solvents like dichloromethane, and it temporarily protects the C-3 carboxylic acid of 6-APA, preventing self-condensation[7]. Following coupling, the intermediate ticarcillin acid is converted to its disodium salt using sodium isooctanoate, which drives the precipitation of the final highly pure product[7].
Core chemical synthesis workflow of Ticarcillin Disodium from 6-APA.
Quantitative Synthesis Data
The following table summarizes the stoichiometric inputs, conditions, and expected outputs based on optimized industrial mixed-anhydride methodologies[7].
Creates a sterically hindered electrophile to ensure regioselective acylation.
2. Silanization
6-APA, N,O-bis(trimethylsilyl)acetamide (BSA)
Dichloromethane, Room Temp
N/A (In-situ intermediate)
Solubilizes 6-APA and protects the C-3 carboxylate group.
3. Coupling
Mixed Anhydride + Silanized 6-APA
-5°C to 0°C, 2 hours
~95% Conversion
Forms the core amide bond, yielding Ticarcillin Acid.
4. Salt Formation
Ticarcillin Acid, Sodium Isooctanoate
Methanol/Ethyl Acetate, 20-30°C, 1.5h
Yield: ~90.9% Purity: 99.5%
Cation exchange precipitates the stable Ticarcillin Disodium salt.
Experimental Protocol: Synthesis of Ticarcillin Disodium
This self-validating protocol outlines the laboratory-scale synthesis of Ticarcillin Disodium, emphasizing the causality behind each procedural step to ensure high purity and yield[7].
Step 1: Preparation of the Mixed Anhydride
Setup: In a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add 100 mL of anhydrous dichloromethane.
Reagent Addition: Suspend 18.6 g (0.1 mol) of 3-thienylmalonic acid in the solvent. Cool the mixture to between -5°C and 0°C using an ice-salt bath. Causality: Low temperatures are strictly required to prevent the thermal decarboxylation of the malonic acid derivative.
Activation: Slowly add 22.2 g (0.22 mol) of triethylamine dropwise. The solution will clarify. Next, add 25.0 g (0.21 mol) of pivaloyl chloride dropwise over 15 minutes.
Validation: Stir for 30 minutes at 0°C. The formation of the mixed anhydride is complete when the solution remains clear and TLC confirms the consumption of the starting diacid.
Step 2: Silanization of 6-APA
Setup: In a separate dry flask, suspend 6-APA in dichloromethane.
Protection: Add an excess of N,O-bis(trimethylsilyl)acetamide (BSA) and stir at room temperature until the suspension becomes a clear solution. Causality: The clearing of the solution is a visual validation that the insoluble 6-APA has been successfully converted into its highly soluble, silyl-protected derivative.
Step 3: Coupling Reaction
Reaction: Cool the silanized 6-APA solution to -5°C. Slowly transfer the mixed anhydride solution from Step 1 into the 6-APA solution via a cannula, maintaining the internal temperature below 0°C.
Incubation: Stir the reaction mixture for 2 hours at 0°C. Causality: Triethylamine present in the mixture neutralizes the HCl generated, preventing the acid-catalyzed hydrolysis of the sensitive beta-lactam ring.
Workup: Quench the reaction with cold dilute acid to remove the silyl protecting groups, transferring the ticarcillin acid into the organic phase (e.g., ethyl acetate). Wash with water and separate the phases.
Step 4: Salt Formation and Crystallization
Precipitation: To the ethyl acetate phase containing ticarcillin acid, add 70 mL of methanol followed by 32 g of sodium isooctanoate. Stir until dissolved and clear.
Crystallization: Adjust the temperature to 20-30°C and stir for 1.5 hours. Causality: Sodium isooctanoate acts as a highly soluble sodium donor. As the sodium ions exchange with the carboxylic acid protons of ticarcillin, the resulting ticarcillin disodium becomes insoluble in the organic matrix and precipitates out as pure crystals.
Validation & Isolation: Filter the precipitate under reduced pressure, wash with cold acetone, and dry under vacuum. Confirm purity (target ≥99.5%) via HPLC before proceeding to lyophilization.
References
Ticarcillin - Wikipedia.wikipedia.org.
Ticarcillin and Clavulanic Acid: Uses, Side Effects, Mechanism of Action, and Medicines.mrmed.in.
ticarcillin synthesis pathway from 6-aminopenicillanic acid - Benchchem.benchchem.com.
What is the mechanism of Ticarcillin Disodium? - Patsnap Synapse.patsnap.com.
The Pharmacophore Paradigm: Unpacking the Beta-Lactam Ring in Ticarcillin
Prepared by: Senior Application Scientist Target Audience: Researchers, Microbiologists, and Drug Development Professionals Executive Summary In the landscape of antimicrobial drug development, we do not merely observe b...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Microbiologists, and Drug Development Professionals
Executive Summary
In the landscape of antimicrobial drug development, we do not merely observe bacterial cell death; we map the precise molecular engagement that causes it. Ticarcillin, a carboxypenicillin, represents a critical evolution in beta-lactam design. By substituting the phenyl ring found in carbenicillin with a thienyl (thiophene) group, ticarcillin achieves enhanced penetration and potency against Gram-negative pathogens, most notably Pseudomonas aeruginosa[1]. However, the core of its efficacy—and its primary vulnerability—remains the highly strained, four-membered beta-lactam ring. This whitepaper dissects the structural pharmacology, target engagement kinetics, and resistance mechanisms associated with ticarcillin, providing field-proven, self-validating methodologies for profiling its activity.
Structural Pharmacology: The Electrophilic Engine
The beta-lactam ring is a four-membered cyclic amide. From a thermodynamic perspective, this ring is highly strained (approximately 27 kcal/mol of ring strain), which forces the amide bond out of its typical planar geometry. This lack of resonance stabilization renders the carbonyl carbon highly electrophilic and primed for nucleophilic attack[2].
In ticarcillin, the alpha-carboxyl group enhances hydrophilicity, allowing the molecule to effectively traverse the outer membrane porins (such as OmpK35 and OmpK36) of Gram-negative bacteria[3]. The beta-lactam ring itself serves as a structural mimic of the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, the natural substrate for bacterial cell wall synthesis[2].
Mechanism of Action: Target Engagement at PBPs
Ticarcillin exerts its bactericidal effect by acting as a suicide substrate for Penicillin-Binding Proteins (PBPs), which are essentially transpeptidases responsible for cross-linking peptidoglycan chains[3].
When ticarcillin enters the periplasmic space, the active-site serine hydroxyl group of the PBP mounts a nucleophilic attack on the electrophilic carbonyl carbon of the beta-lactam ring. This cleaves the ring and forms a stable, covalent acyl-enzyme complex. Because the half-life of this complex is exceptionally long, the PBP is irreversibly inactivated. The cessation of peptidoglycan cross-linking triggers autolysin activity, leading to osmotic instability and rapid cell lysis[3].
Ticarcillin mechanism of action via PBP acylation and cell wall disruption.
The Resistance Paradigm: Enzymatic Cleavage & Clavulanate Rescue
The evolutionary countermeasure to beta-lactam antibiotics is the production of beta-lactamases. These enzymes intercept ticarcillin and use a serine or metallo-based active site to hydrolyze the beta-lactam ring before it can reach the PBPs, rendering the drug inert[2].
To overcome this, ticarcillin is frequently formulated with clavulanic acid (as Timentin). Clavulanate is a mechanism-based beta-lactamase inhibitor. It features its own beta-lactam ring that binds to the beta-lactamase, but upon cleavage, it undergoes a secondary chemical rearrangement that irreversibly cross-links the enzyme's active site[4].
Clinical Nuance in P. aeruginosa: While clavulanate protects ticarcillin from many Class A beta-lactamases, application scientists must be aware that clavulanate can actively induce the expression of AmpC cephalosporinases in certain strains of P. aeruginosa at physiologically relevant concentrations, which can paradoxically antagonize ticarcillin's efficacy[5].
Beta-lactamase hydrolysis of Ticarcillin and the protective mechanism of Clavulanate.
To contextualize the efficacy of ticarcillin, we must look at its binding affinity (IC50) for specific PBPs and its Minimum Inhibitory Concentration (MIC). The table below synthesizes the quantitative behavior of ticarcillin in P. aeruginosa models.
Parameter / Target
Ticarcillin Monotherapy
Ticarcillin-Clavulanate
Biological Consequence
PBP3 Affinity (IC50)
< 0.5 mg/L
< 0.5 mg/L
Inhibition causes filamentation and halts septation.
As an Application Scientist, I design protocols that establish direct causality. Standard MIC assays only indicate if bacteria survive; they do not explain why. The following protocols are engineered as self-validating systems to isolate target engagement and enzymatic degradation.
Protocol 1: PBP Occupancy Profiling via Bocillin FL Assay
Causality & Rationale: To prove that ticarcillin's beta-lactam ring is successfully acylating its target, we use Bocillin FL, a fluorescent penicillin derivative that binds to all uninhibited PBPs[7]. By pre-incubating bacterial membranes with ticarcillin, we measure the competitive exclusion of Bocillin FL. The loss of fluorescence directly quantifies ticarcillin's target occupancy. The system is self-validating: a no-drug control establishes the baseline maximum fluorescence (
Bmax
), ensuring the assay's dynamic range is intact.
Step-by-Step Methodology:
Membrane Preparation: Harvest P. aeruginosa cells at mid-log phase (
OD600
= 0.5). Lyse via ultrasonication in 20 mM potassium phosphate buffer (pH 7.5) and isolate the membrane fraction via ultracentrifugation (100,000 × g for 30 min).
Drug Incubation: Aliquot 50 µg of membrane protein. Add ticarcillin in a 2-fold serial dilution gradient (e.g., 0.01 to 128 mg/L). Incubate at 37°C for 30 minutes to allow covalent acyl-enzyme complex formation[7].
Fluorescent Labeling: Add 10 µM of Bocillin FL to all samples, including a no-drug positive control. Incubate for an additional 30 minutes in the dark.
Resolution: Solubilize samples in SDS loading buffer and resolve via 10% SDS-PAGE.
Quantification: Scan the gel using a fluorimager (excitation ~488 nm, emission ~530 nm). Calculate the IC50 by plotting the densitometry of the residual fluorescent bands against the ticarcillin concentration.
Protocol 2: Beta-Lactamase Hydrolysis Kinetics via Nitrocefin
Causality & Rationale: To differentiate between target-mediated resistance (e.g., PBP mutations) and enzymatic degradation, we utilize Nitrocefin, a chromogenic cephalosporin. When its beta-lactam ring is intact, it absorbs at 390 nm (yellow). Upon cleavage by a beta-lactamase, the conjugated system shifts absorption to 486 nm (red)[4]. By measuring this shift in the presence of ticarcillin and clavulanate, we generate real-time kinetic data validating the specific mechanism of resistance.
Step-by-Step Methodology:
Enzyme Extraction: Prepare a crude beta-lactamase extract by sonicating the resistant bacterial isolate and clarifying the lysate via centrifugation.
Baseline Establishment: In a 96-well microtiter plate, add 100 µL of 0.1 mM Nitrocefin in PBS (pH 7.0) to the control wells. Measure absorbance at 486 nm to establish the baseline (
A0
).
Inhibitor Pre-incubation: In test wells, pre-incubate the bacterial extract with varying concentrations of clavulanate (e.g., 2 µg/mL) for 15 minutes[4].
Kinetic Assay: Add Nitrocefin to the pre-incubated wells. Immediately begin reading absorbance at 486 nm every 30 seconds for 15 minutes using a spectrophotometer.
Data Analysis: Calculate the initial velocity (
V0
) of hydrolysis. A sharp decrease in
V0
in the clavulanate wells compared to the extract-only wells confirms that the resistance is mediated by a clavulanate-susceptible beta-lactamase.
Pharmacological Profiling of Ticarcillin for In Vitro Applications: Mechanisms, Efficacy, and Methodologies
Introduction & Core Pharmacodynamics Ticarcillin is a broad-spectrum, semi-synthetic carboxypenicillin historically utilized for its potent activity against Gram-negative pathogens, particularly Pseudomonas aeruginosa[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Core Pharmacodynamics
Ticarcillin is a broad-spectrum, semi-synthetic carboxypenicillin historically utilized for its potent activity against Gram-negative pathogens, particularly Pseudomonas aeruginosa[1]. In modern research, its utility has bifurcated: it serves as a critical reference compound in antimicrobial susceptibility testing (AST) and as an indispensable reagent in plant biotechnology[1][2].
As a β-lactam antibiotic, ticarcillin exerts its bactericidal effect by acting as a structural analog of the D-alanyl-D-alanine (D-Ala-D-Ala) terminal of the peptidoglycan stem peptide[3][4]. However, the β-lactam ring is highly susceptible to hydrolysis by plasmid-encoded β-lactamases[1]. To preserve its structural integrity in vitro, ticarcillin is frequently formulated with clavulanic acid (commercially known as Timentin), a "suicide inhibitor" that irreversibly binds β-lactamase enzymes, thereby restoring ticarcillin's efficacy against resistant isolates[3][5].
Target Specificity: Penicillin-Binding Protein (PBP) Kinetics
The bactericidal causality of ticarcillin is rooted in its covalent interaction with Penicillin-Binding Proteins (PBPs)—the transpeptidases responsible for the final cross-linking of the bacterial cell wall[3].
In vitro binding assays utilizing fluorescent probes (e.g., Bocillin-FL) have mapped the specific selectivity profile of ticarcillin. In organisms such as Streptococcus pneumoniae, ticarcillin demonstrates a distinct co-selectivity for PBP3 and PBP2x [4]. By acylating the active site serine residue of these specific transpeptidases, ticarcillin forms a highly stable, slowly hydrolyzing acyl-enzyme complex[4]. This irreversible blockade halts peptidoglycan maturation; because penicillins only target actively dividing cells, the resulting structural defect leads to catastrophic osmotic instability and cell lysis[3].
In Vitro Antimicrobial Efficacy & Synergy
Ticarcillin's in vitro efficacy is highly dependent on the presence of β-lactamase inhibitors and the specific microbial target. Against P. aeruginosa, ticarcillin exhibits robust activity, though resistance profiles vary widely among clinical isolates[6]. When tested against anaerobic pathogens like Bacteroides species, the addition of clavulanic acid drastically lowers the Minimum Inhibitory Concentration (MIC)[7].
Table 1: Comparative In Vitro Minimum Inhibitory Concentrations (MIC)
Pharmacological Synergy: Ticarcillin demonstrates significant in vitro synergy with aminoglycosides (e.g., tobramycin and gentamicin), effectively lowering the MICs for recalcitrant P. aeruginosa strains[8]. However, researchers must account for direct chemical incompatibility: mixing ticarcillin and aminoglycosides in the same aqueous solution leads to mutual inactivation[8][9]. In experimental workflows, these agents must be evaluated in separate compartments or added sequentially[8].
Unconventional In Vitro Applications: Plant Tissue Culture
Beyond clinical microbiology, ticarcillin/clavulanate (Timentin) is a cornerstone in plant biotechnology, specifically for eliminating Agrobacterium tumefaciens following genetic transformation[10][11].
The selection of ticarcillin over alternatives like carbenicillin or cefotaxime is driven by a secondary, "hidden" pharmacological mechanism. In aqueous plant culture media, ticarcillin gradually degrades into thiophene acetic acid (TAA) [2]. TAA acts as a potent phytohormone—specifically, an auxin analog[2]. While it eradicates the bacterial vector, the accumulated TAA synergizes with cytokinins (like 6-benzylaminopurine) in the media to actively promote root and shoot organogenesis in recalcitrant species such as tomato (Solanum lycopersicum)[2][12].
Dual in vitro pharmacological pathways of Ticarcillin in microbiology and plant biotechnology.
Self-Validating Experimental Protocols
Protocol A: Broth Microdilution for Ticarcillin MIC Determination
This protocol establishes the MIC of ticarcillin against Gram-negative isolates, ensuring data integrity through precise environmental controls.
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Causality: Divalent cations (Ca²⁺, Mg²⁺) stabilize the outer membrane of Gram-negative bacteria. Unadjusted broth artificially increases membrane permeability, yielding falsely low MIC values.
Antibiotic Dilution: Prepare a serial two-fold dilution of ticarcillin (e.g., 0.25 to 256 µg/mL) in a 96-well plate. If testing synergy, maintain clavulanate at a constant concentration of 4 mg/L across all wells[7].
Causality: Clavulanate must be kept constant to saturate β-lactamase enzymes uniformly, allowing the variable ticarcillin concentration to reveal the true inhibitory threshold[5].
Inoculum Standardization: Suspend isolated colonies in saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), then dilute 1:150 in CAMHB. Add 50 µL to each well.
Causality: Standardizing the bacterial load prevents the "inoculum effect," where an artificially high concentration of bacteria overwhelms the antibiotic via sheer volume of synthesized β-lactamases.
Incubation & Validation: Incubate at 37°C for 16–20 hours.
Self-Validation Step: Include a known susceptible control strain (e.g., P. aeruginosa ATCC 27853) in parallel. If the control MIC falls outside the established CLSI/EUCAST acceptable range, the entire assay must be invalidated and repeated.
Protocol B: Agrobacterium Eradication and Organogenesis Induction
This workflow is designed for transgenic plant recovery, utilizing ticarcillin's dual properties.
Co-Cultivation Washout: Following a 48-hour co-cultivation of plant explants with Agrobacterium tumefaciens, wash the explants 3–4 times in sterile liquid MS (Murashige and Skoog) media.
Causality: Mechanically removing the bulk of the bacterial load prevents rapid, localized degradation of the antibiotic, ensuring the subsequent chemical selection is effective.
Media Formulation: Autoclave the solid MS regeneration media. Allow it to cool to <50°C before adding filter-sterilized Timentin (Ticarcillin/Clavulanate) to a final concentration of 250–500 µg/mL[11].
Causality: β-lactam antibiotics are highly thermolabile; elevated temperatures accelerate the opening of the β-lactam ring, destroying bactericidal potency[9][11].
Explant Incubation: Transfer explants to the Timentin-supplemented media and incubate under appropriate photoperiods. Subculture onto fresh media every 14 days.
Causality: Regular subculturing is required because ticarcillin steadily degrades into TAA[2]. While TAA promotes organogenesis, the loss of the parent compound reduces bactericidal pressure, risking a resurgence of Agrobacterium.
Validation: Swab the base of the regenerating explant and streak onto antibiotic-free LB agar. The absence of bacterial colonies after 48 hours confirms successful eradication.
Penicillins and beta-lactamase inhibitors - Free USMLE - OnCourse AI | Source: getoncourse.ai | 3
Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC | Source: nih.gov | 4
Comparison of ticarcillin and carbenicillin activity against random and select populations Pseudomonas aeruginosa - PubMed | Source: nih.gov | 6
Antibacterial Activity of Ticarcillin, Tobramycin and Gentamicin alone and in Combination against Pseudomonas aeruginosa in vitro | Source: karger.com | 8
Susceptibility of ticarcillin-resistant Gram-negative bacilli to different combinations of ticarcillin and clavulanic acid | Source: oup.com | 5
The activity of ticarcillin in combination with clavulanic acid against Bacteroides species : an in-vitro comparison with other antibiotics | Source: oup.com | 7
Ticarcillin (Antibiotic) – Study Guide | Source: studyguides.com | 9
Effect of ticarcillin potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato | Source: researchgate.net | 10
Ticarcillin degradation product thiophene acetic acid is a novel auxin analog that promotes organogenesis in tomato - PMC | Source: nih.gov | 2
Effects of Different β-Lactam Antibiotics on Indirect Tomato (Solanum lycopersicum L.) Shoot Organogenesis... | Source: mdpi.com | 12
Protocol for generating and selecting transgenic tomato lines through Agrobacterium tumefaciens-mediated transformation - PMC | Source: nih.gov | 11
Application Note: Utilizing Ticarcillin for the Elimination of Agrobacterium in Plant Transformation
For: Researchers, scientists, and drug development professionals engaged in plant biotechnology. Introduction: The Necessity of Agrobacterium Elimination Agrobacterium-mediated transformation stands as a fundamental tech...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals engaged in plant biotechnology.
Introduction: The Necessity of Agrobacterium Elimination
Agrobacterium-mediated transformation stands as a fundamental technique in plant genetic engineering, facilitating the stable integration of desired genes into plant genomes.[1] However, a successful transformation event is contingent upon a critical subsequent step: the complete eradication of the Agrobacterium tumefaciens used as a vector.[2] Failure to eliminate these bacteria post-co-cultivation leads to their overgrowth, which competes with plant tissues for essential nutrients.[1] Furthermore, residual Agrobacterium can release their own phytohormones, disrupting the delicate hormonal balance required for normal plant tissue development, differentiation, and regeneration, thereby jeopardizing the entire experiment.[1]
To counter this threat, β-lactam antibiotics are routinely incorporated into the post-co-cultivation and selection media.[1] Among these, ticarcillin, particularly when combined with clavulanic acid (e.g., Timentin™), has proven to be a highly effective and widely adopted agent for ensuring aseptic plant cultures.[3][4] This document provides an in-depth guide to the mechanism, application, and optimization of ticarcillin for the removal of Agrobacterium in plant tissue culture.
Mechanism of Action: Why Ticarcillin is Effective
Ticarcillin is a carboxypenicillin, a class of β-lactam antibiotics that targets and inhibits the synthesis of the bacterial cell wall.[5][6] Its efficacy against Agrobacterium, a Gram-negative bacterium, is rooted in the following process:
Penetration: Ticarcillin is hydrophilic and can pass through the porin channels of the Agrobacterium's outer membrane to reach the periplasmic space.[5]
Target Binding: In the periplasm, ticarcillin binds to and inactivates Penicillin-Binding Proteins (PBPs).[7] These enzymes are crucial for the final steps of peptidoglycan synthesis, the polymer that provides structural integrity to the bacterial cell wall.[1][5]
Inhibition of Cross-Linking: By blocking PBPs, ticarcillin prevents the essential cross-linking of peptidoglycan chains.[1][5]
Cell Lysis: The resulting weakened cell wall cannot withstand the cell's internal osmotic pressure. As the bacterium attempts to grow and divide, the compromised wall ruptures, leading to cell lysis and death.[1][7]
The Role of Clavulanic Acid:
Many Agrobacterium strains have evolved resistance by producing β-lactamase enzymes, which can hydrolyze the β-lactam ring of ticarcillin and render it ineffective.[1][8] To overcome this, ticarcillin is commonly formulated with clavulanic acid (often in a 15:1 ratio) in a product known as Timentin™.[4] Clavulanic acid is a β-lactamase inhibitor; it binds to and inactivates these bacterial defense enzymes, thereby protecting ticarcillin from degradation and ensuring its bactericidal activity against resistant strains.[3][4]
Experimental Protocols
Protocol 1: Preparation of Ticarcillin/Timentin™ Stock Solution (100 mg/mL)
This protocol details the preparation of a concentrated stock solution, which is crucial for accurate and sterile addition to plant culture media.
Sterile microcentrifuge tubes (1.5 mL) for aliquots
Laminar flow hood or sterile workspace
Procedure:
Calculation: To prepare a 100 mg/mL stock solution, weigh 1.0 gram of Ticarcillin/Timentin™ powder.
Dissolving: Within a laminar flow hood, transfer the powder into a sterile conical tube. Add approximately 8 mL of sterile water. Mix gently by swirling or inverting the tube until the powder is completely dissolved.
Volume Adjustment: Bring the final volume to 10 mL with sterile water.
Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter-sterilize the solution into a new sterile conical tube. Crucial Note: Antibiotics like ticarcillin are heat-labile and must not be autoclaved.[1]
Aliquoting & Storage: Dispense the sterile stock solution into pre-chilled 1 mL microcentrifuge tubes. Store these aliquots at -20°C to maintain stability.[1] Avoid repeated freeze-thaw cycles.
Note on Stability: While storage at -20°C is common practice, some studies have noted instability of Timentin™ in frozen stock solutions over several weeks.[2][9] However, it was found to be stable in solid agar medium for at least 70 days.[2][9] For highly critical experiments, preparing a fresh stock solution is the most rigorous approach.
Protocol 2: Incorporation of Ticarcillin into Plant Culture Media
This protocol describes the process of adding the antibiotic to autoclaved media.
Procedure:
Media Preparation: Prepare and autoclave your desired plant tissue culture medium (e.g., Murashige and Skoog).
Cooling: Allow the autoclaved medium to cool in a water bath or on the bench within a laminar flow hood to approximately 50-55°C. The medium should be cool enough to touch but still molten. Adding antibiotics to overly hot media will cause degradation.
Antibiotic Addition: Using a sterile pipette, add the required volume of the thawed ticarcillin stock solution to the cooled medium to achieve the desired final concentration (see Table 1).
Example Calculation: To make 1 Liter of medium with a final ticarcillin concentration of 250 mg/L, add 2.5 mL of the 100 mg/mL stock solution.
Mixing and Plating: Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium. Pour the medium into sterile petri dishes or culture vessels and allow it to solidify in the laminar flow hood.
Optimizing Ticarcillin Concentration
The optimal concentration of ticarcillin is a critical balance between effectively eliminating Agrobacterium and minimizing phytotoxicity. This concentration is highly dependent on the plant species, the explant type, and the virulence of the Agrobacterium strain.[10] It is strongly recommended to empirically determine the ideal concentration for each new plant system.
Table 1: Recommended Ticarcillin/Timentin™ Concentration Ranges for Various Plant Species
Plant Type
Recommended Concentration (mg/L)
Notes
Source(s)
Herbaceous Plants (e.g., Tobacco, Tomato)
100 - 300
Start at a lower concentration (e.g., 150 mg/L) and assess both bacterial suppression and explant health.
Cereals may require higher concentrations. A concentration of 250 mg/L was found to be optimal for eliminating Agrobacterium in Indica rice with no negative effects on callus growth.
Ticarcillin is typically applied at two key stages following co-cultivation with Agrobacterium. The following diagram illustrates the general workflow.
Workflow for Agrobacterium transformation showing key ticarcillin application points.
Washing Step: After co-cultivation, explants should be washed in a sterile liquid medium (e.g., liquid MS medium) containing ticarcillin (e.g., 250 mg/L) to remove the majority of the bacteria from the explant surface.
Selection/Regeneration Media: The washed explants are then transferred to solid regeneration or selection medium. This medium should contain both the appropriate plant selection agent (e.g., kanamycin, hygromycin) and ticarcillin at the optimized concentration.[14] Explants are typically subcultured onto fresh medium containing ticarcillin for at least two to three passages to ensure complete bacterial eradication.[2]
Troubleshooting and Considerations
Problem
Potential Cause(s)
Recommended Solution(s)
Persistent Agrobacterium Growth
- Bacterium produces β-lactamases.- Ticarcillin concentration is too low.- Inadequate washing post-co-cultivation.
- Ensure you are using a ticarcillin/clavulanic acid combination (Timentin™).[15]- Increase the ticarcillin concentration in increments (e.g., by 50 mg/L) and monitor results.- Increase the duration or number of washes.
Explant Browning or Necrosis (Phytotoxicity)
- Ticarcillin concentration is too high.- The plant species/genotype is highly sensitive to β-lactam antibiotics.
- Perform a dose-response experiment to find the minimum inhibitory concentration (MIC) that is not phytotoxic.[15]- Reduce the ticarcillin concentration.- Consider an alternative antibiotic like cefotaxime, but note that it can also be phytotoxic in some species.[16]
Poor Callus Growth or Regeneration
- Some β-lactam antibiotics or their breakdown products can have hormone-like effects, interfering with morphogenesis.[14][17]- High antibiotic concentrations can be generally detrimental to plant cell growth.[16]
- Test a range of ticarcillin concentrations to find a level that controls bacteria without inhibiting regeneration.- Ensure the basal medium and plant growth regulators are optimized for your specific plant system.
Validation of Elimination
- Visual inspection is not sufficient to confirm the absence of bacteria.
- To confirm complete elimination, place a piece of putatively clean plant tissue onto a nutrient-rich bacterial growth medium (e.g., Luria-Bertani agar) and incubate at 28°C for 3-5 days. The absence of colony formation indicates success.[3]- For a more sensitive test, use PCR with primers specific to Agrobacterium genes (e.g., vir genes) to detect any remaining bacterial DNA in the plant tissue.[3]
Conclusion
Ticarcillin, especially when combined with clavulanic acid, is a powerful and reliable tool for the essential task of eliminating Agrobacterium following plant transformation. Its broad-spectrum activity and relatively low phytotoxicity in many species make it a preferred choice over other antibiotics.[3][4] However, success hinges on careful protocol execution and empirical optimization of concentrations for each specific plant system. By following the detailed protocols and considering the insights provided in this guide, researchers can significantly improve the efficiency and reliability of their plant transformation experiments, leading to the successful generation of clean, stable transgenic plant lines.
References
Patsnap Synapse. (2024, July 17). What is the mechanism of Ticarcillin Disodium? Retrieved from [Link]
Pharmapproval. (2024, June 14). What is Ticarcillin Disodium used for? Retrieved from [Link]
Cheng, Z. M., Schnurr, J. A., & Kapaun, J. A. (1998). Timentin as an alternative antibiotic for suppression of Agrobacterium tumefaciens in genetic transformation. Plant Cell Reports, 17(8), 646–649. Available at: [Link]
Cheng, Z. M., Schnurr, J. A., & Kapaun, J. A. (1998). Timentin as an alternative antibiotic for suppression of Agrobacterium tumefaciens in genetic transformation. PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ticarcillin. PubChem Compound Summary for CID 36921. Retrieved from [Link]
Rao, G. J. N., et al. (2011). The Effect of Different Antibiotics on the Elimination of Agrobacterium and High Frequency Agrobacterium- mediated Transformation of Indica Rice (Or. Journal of Agricultural Science and Technology, 13(2), 223-234. Available at: [Link]
Wikipedia. (n.d.). Ticarcillin. Retrieved from [Link]
CABI Digital Library. (n.d.). Determine Effective Concentrations of β-lactam Antibiotics Against three Strains of Agrobacterium Tumefaciens and Phytotoxicity. Retrieved from [Link]
Louisiana Department of Health. (n.d.). β-lactam Overview Ticarcillin is one of the carboxypenicillins. Retrieved from [Link]
Cihan, A. C. (2011). The Effect of Different Antibiotics on the Elimination of Agrobacterium and High Frequency Agrobacterium- mediated Transformation of Indica Rice (Or. Journal of Agricultural Science and Technology, 13, 223-234. Available at: [Link]
ResearchGate. (2015, July 27). Is it possible to use Timentin and carbenicillin when plant cell transformation, no matter what antibiotic R gene is in construct or agrobacterium? Retrieved from [Link]
Mleko, S., et al. (2022). Enduring Effect of Antibiotic Timentin Treatment on Tobacco In Vitro Shoot Growth and Microbiome Diversity. PMC. Retrieved from [Link]
Dialnet. (n.d.). Effective β-lactam antibiotics for Agrobacterium tumefaciens suppression in indica rice calli. Retrieved from [Link]
Real, D., et al. (2021). An Improved Protocol for Agrobacterium-Mediated Transformation in Subterranean Clover (Trifolium subterraneum L.). PMC. Retrieved from [Link]
Rakosy-Tican, E., et al. (2015). Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures. PMC. Retrieved from [Link]
HiMedia Laboratories. (n.d.). PLANT TISSUE CULTURE. Retrieved from [Link]
HiMedia Laboratories. (n.d.). PLANT TISSUE CULTURE. Retrieved from [Link]
SciELO. (n.d.). Influence of antibiotics on embryogenic tissue and Agrobacterium tumefaciens suppression in soybean genetic transformation. Retrieved from [Link]
Comprehensive Application Note: Ticarcillin and Timentin™ in Plant Tissue Culture and Agrobacterium-Mediated Transformation
Introduction & Rationale For researchers and drug development professionals utilizing plant systems for recombinant protein expression or genetic engineering, Agrobacterium tumefaciens-mediated transformation remains the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
For researchers and drug development professionals utilizing plant systems for recombinant protein expression or genetic engineering, Agrobacterium tumefaciens-mediated transformation remains the gold standard. However, a critical bottleneck in this workflow is the complete eradication of Agrobacterium post-co-cultivation. Failure to eliminate these bacteria leads to explant necrosis, nutrient depletion in the media, and false-positive results in downstream molecular assays[1].
Ticarcillin, a carboxypenicillin antibiotic, when combined with clavulanic acid (commonly formulated as Timentin™ at a 15:1 ratio), has emerged as a highly effective agent for bacterial counterselection[2][3]. This application note details the mechanistic rationale, comparative efficacy, and self-validating protocols for integrating Ticarcillin into plant tissue culture workflows.
Mechanism of Action and Synergistic Logic
Ticarcillin functions by binding to Penicillin-Binding Proteins (PBPs) in the bacterial periplasm, thereby inhibiting the biosynthesis of peptidoglycan—a critical component of the prokaryotic cell wall[4][5]. This inhibition leads to cell lysis.
The Causality of the 15:1 Formulation:
Many wild-type and engineered Agrobacterium strains carry genes encoding β-lactamases, enzymes that hydrolyze the β-lactam ring of penicillins, rendering standard antibiotics like carbenicillin ineffective[2][3]. Clavulanic acid acts as a "suicide inhibitor" by irreversibly binding to β-lactamase. By neutralizing the bacterial defense mechanism, clavulanate restores the bactericidal potency of Ticarcillin[3].
Mechanism of Ticarcillin and Clavulanate synergy against Agrobacterium.
Comparative Efficacy and Phytotoxicity
The choice of antibiotic must balance bactericidal efficacy with minimal phytotoxicity. High concentrations of antibiotics can mimic plant hormones (auxins/cytokinins) or induce oxidative stress, severely retarding callus formation and shoot regeneration[5][6].
Empirical data demonstrates that Timentin often outperforms traditional antibiotics like Cefotaxime and Carbenicillin. For instance, in strawberry (Fragaria × ananassa cv. Camarosa) transformation, Timentin at 300 mg/L yielded the highest percentage of shoot regeneration (88%) compared to equivalent doses of Cefotaxime or Carbenicillin[6]. Furthermore, Timentin exhibits superior zone-of-inhibition metrics against Agrobacterium in in vitro assays[4].
Quantitative Comparison of Antibiotics in Plant Tissue Culture
Antibiotic
Typical Dosage
Zone of Inhibition (250 mg/L)*
Phytotoxicity Profile
Primary Advantage
Timentin (15:1)
150 - 500 mg/L
29 mm
Low to Moderate
Highly effective against β-lactamase producing strains; high regeneration rates[4][6].
Cefotaxime
250 - 500 mg/L
24 mm
Low
Can actively stimulate regeneration in certain species (e.g., carrot)[5].
Carbenicillin
250 - 500 mg/L
25 mm
Moderate to High
Traditional choice, but suffers from high bacterial resistance rates[4][5].
*Data based on Indica Rice transformation models[4].
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and self-validation steps.
Protocol A: Preparation of Timentin™ (15:1) Stock Solution (100 mg/mL)
Rationale: Antibiotics are heat-labile and must be filter-sterilized. Preparing a concentrated stock minimizes the volume of liquid added to the cooled, autoclaved media, preventing undesirable dilution of basal salts[7][8].
Weighing: In a sterile laminar flow hood, accurately weigh 1.0 g of Timentin™ powder (Ticarcillin Disodium/Potassium Clavulanate 15:1)[7].
Dissolution: Dissolve the powder in 9.0 mL of sterile, deionized Milli-Q water. Once fully dissolved, adjust the final volume to exactly 10.0 mL[7].
Sterilization: Pass the solution through a sterile 0.22 µm PES syringe filter into a sterile 15 mL conical tube[7].
Storage: Aliquot into 1 mL sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the β-lactam ring[7][9].
Rationale: Relying solely on antibiotics to kill a dense bacterial lawn often leads to failure. Mechanical reduction of the bacterial load prior to antibiotic exposure prevents the β-lactamases from overwhelming the clavulanate inhibitor[8][10].
Rigorous Washing: After 2-3 days of co-cultivation, transfer explants to a sterile 50 mL tube. Wash explants on a shaker incubator (50-60 rpm) for 15 minutes using sterile liquid basal medium (without sucrose)[10]. Repeat 3 times until the liquid is entirely clear.
Media Preparation: Autoclave the solid selection medium and allow it to cool to 50-55°C. Crucial Step: Adding Timentin to media hotter than 55°C will thermally degrade the Ticarcillin[7][9].
Antibiotic Addition: Aseptically add the Timentin stock to achieve a final concentration of 200 - 300 mg/L (e.g., 2.0 - 3.0 mL of 100 mg/mL stock per 1 L of media)[3][9]. Swirl gently and pour plates.
Plating & Subculture: Blot the washed explants dry on sterile filter paper and transfer them to the Timentin-containing selection plates[10]. Subculture explants onto fresh Timentin media every 14 days, as the antibiotic naturally degrades under standard plant growth chamber conditions (25°C, 16h photoperiod).
Step-by-step workflow for Agrobacterium elimination and validation.
Protocol C: Self-Validating Quality Control
Rationale: A protocol is only as good as its validation. Latent Agrobacterium can survive inside plant vascular tissues without showing immediate external growth, leading to false-positive PCR results for the transgene[11].
LB Agar Indexing: Aseptically excise a small, non-essential piece of the putatively transformed, "clean" plantlet. Place it directly onto a nutrient-rich Luria-Bertani (LB) agar plate lacking antibiotics. Incubate at 28°C for 5 days. The absence of a bacterial halo confirms surface and systemic elimination[11].
Molecular Validation (PCR): Extract genomic DNA from the plant tissue. Perform a PCR assay targeting a bacterial chromosomal gene (e.g., chvA) or a non-transferred virulence gene (e.g., virG).
Interpretation: A positive band for the transgene (e.g., nptII) combined with a strictly negative band for virG confirms that the transgene is integrated into the plant genome and is not an artifact of residual Agrobacterium contamination[11].
References
ResearchGate. Removing agrobacterium from plant tissue culture media? Available at: [Link]
Grzebelus, E., et al. Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures. PMC - NIH. Available at: [Link]
Husaini, A. M., et al. An Efficient Agrobacterium-Mediated Transformation of Strawberry cv. Camarosa by a Dual Plasmid System. PMC - NIH. Available at:[Link]
Magdum, S. S. Effect of Agrobacterium Induced Necrosis, Antibiotic Induced Phytotoxicity and Other Factors in Successful Plant Transformation. ResearchGate. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Technical Guide & Self-Validating Protocol
Executive Summary & Mechanistic Rationale
Agrobacterium-mediated transformation relies on the co-cultivation of plant explants with Agrobacterium tumefaciens to facilitate T-DNA transfer. Following this gene transfer, the complete eradication of the residual bacteria is a critical bottleneck. Left untreated, Agrobacterium exhibits excessive cell proliferation, competing for nutrients, releasing interfering phytohormones, and ultimately causing tissue necrosis[1][2].
Historically, carbenicillin and cefotaxime have been the standard bactericides. However, Timentin—a formulation combining Ticarcillin sodium and Clavulanate potassium (typically in a 15:1 ratio)—has emerged as a superior alternative[3].
The Causality of the Synergy
Ticarcillin is a broad-spectrum carboxypenicillin that induces bacterial cell death by binding to Penicillin-Binding Proteins (PBPs), thereby preventing the cross-linking of peptidoglycan chains during cell wall synthesis[1]. However, many hypervirulent Agrobacterium strains (such as AGL1) possess chromosomal bla genes that encode β-lactamases, enzymes capable of hydrolyzing the β-lactam ring of ticarcillin and rendering it useless[4].
This is where Clavulanate provides mechanistic synergy: it acts as a highly effective, irreversible suicide inhibitor of β-lactamase[3]. By neutralizing the bacterial defense barrier, Clavulanate restores the sensitivity of the bacteria to Ticarcillin, ensuring complete eradication even in recalcitrant, β-lactamase-producing strains[3][4].
Fig 1: Synergistic mechanism of action of Ticarcillin and Clavulanic acid against Agrobacterium.
Comparative Efficacy: Selecting the Right Bactericide
The choice of antibiotic dictates not only bacterial survival but also the morphogenic response of the plant tissue. Carbenicillin is known to break down into physiologically active, auxin-related compounds (such as phenylacetic acid), which can artificially promote or inhibit organogenesis depending on the species[2]. Timentin, conversely, exerts minimal phytotoxicity and has negligible impact on callus formation and plant regeneration[3].
Quantitative Data Summary
Antibiotic
Effective Concentration
Agrobacterium Suppression Efficacy
Phytotoxicity / Organogenesis Impact
Stability in Solid Media
Timentin
200 - 500 mg/L
High (Effective against β-lactamase strains like AGL1)[4]
High (Breaks down into biologically active auxins)[2]
Low to Moderate
Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the causality behind the action and a validation checkpoint to confirm systemic integrity.
Protocol A: Preparation of 100 mg/mL Timentin Stock Solution
Note: Timentin is highly heat-labile and unstable in aqueous solutions over prolonged periods[1].
Weighing & Dissolving: In a laminar flow hood, weigh 1.0 g of Timentin powder (15:1 ratio) and add to a sterile tube. Add 10 mL of sterile, deionized water.
Causality: Gently swirl to dissolve rather than vigorously vortexing. Aggressive aeration can prematurely oxidize the clavulanate ring, reducing its efficacy as a β-lactamase inhibitor[1].
Sterilization: Pass the dissolved solution through a sterile 0.22 µm syringe filter into a fresh, sterile container.
Causality: Timentin cannot be autoclaved due to the thermal degradation of the β-lactam structure[1].
Aliquoting & Storage: Dispense the stock into 1 mL single-use aliquots and store immediately at -20°C.
Causality: Timentin is unstable when stored as a mixed stock solution for more than 4 weeks at -20°C. Single-use aliquots prevent repeated freeze-thaw cycles, which rapidly destroy antibiotic efficacy[1].
System Validation Check: Plate 100 µL of the filter-sterilized stock onto an LB agar plate (without antibiotics) and incubate at 28°C for 48 hours. A complete lack of colony formation validates the sterility of your stock system.
Protocol B: Workflow for Agrobacterium Elimination Post-Co-Cultivation
Depending on the plant species (herbaceous vs. woody) and the Agrobacterium strain used, the working concentration of Timentin should range between 200 and 500 mg/L[3]. For hypervirulent strains like AGL1, 350 mg/L is recommended[6].
Co-Cultivation Termination: After 2 to 3 days of co-cultivation in the dark at 22-24°C, remove the explants from the co-cultivation media.
Washing (Optional but Recommended for AGL1): Wash the explants in sterile liquid basal medium containing 300 mg/L Timentin for 5-10 minutes.
Causality: Hypervirulent strains can form dense biofilms. Washing mechanically reduces the initial bacterial load, preventing the antibiotic in the solid medium from being locally overwhelmed[6].
Media Preparation & Plating: Autoclave the plant culture medium and allow it to cool to 50-55°C. Add the required volume of Timentin stock (e.g., 3 mL of 100 mg/mL stock per 1 L of medium for a 300 mg/L final concentration)[1][6]. Plate the washed explants onto this selection medium.
Causality: Adding Timentin to medium hotter than 55°C will denature the antibiotic. Adding it to medium that is too cool will result in uneven distribution and localized bacterial escape[1].
Subculturing: Transfer the explants to fresh Timentin-containing medium every 14 days.
Causality: While Timentin can remain stable in solid agar for up to 70 days under ideal conditions, active plant metabolism, root exudates, and localized bacterial enzymatic activity accelerate its degradation. Bi-weekly subculturing ensures continuous suppression[4].
System Validation Check: After 14 days on the selection medium, randomly sample a 1 mm piece of callus tissue, homogenize it in 100 µL of sterile liquid LB, and plate it on LB agar without antibiotics. Incubation at 28°C for 72 hours with an absence of bacterial growth confirms complete Agrobacterium elimination, biologically validating your chosen Timentin concentration.
References
Yeasen Biotechnology. Timentin - A New Type of Plant Tissue Culture Antibiotic as an Agrobacterium Inhibitor.3
ResearchGate. Is it possible to use Timentin and carbenicillin when plant cell transformation, no matter what antibiotic R gene is in construct or agrobacterium?4
National Science Foundation (NSF). Agrobacterium tumefaciens-Mediated Transformation of Tomato.6
BenchChem. Application Notes: Utilizing Ticarcillin for the Elimination of Agrobacterium in Plant Transformation.1
Korean Journal of Crop Science. Influence of Antibiotics on Shoot Regeneration and Agrobacteium Suppression Using Cotyledonary Node in Korean Soybean Cultivars.5
PubMed (NIH). Timentin as an alternative antibiotic for suppression of Agrobacterium tumefaciens in genetic transformation.
MDPI. Enduring Effect of Antibiotic Timentin Treatment on Tobacco In Vitro Shoot Growth and Microbiome Diversity.2
Application Note: Ticarcillin Dosage and Methodologies for In Vitro Antimicrobial Susceptibility Testing
Introduction and Scientific Rationale Ticarcillin is a carboxypenicillin beta-lactam antibiotic historically utilized for its broad-spectrum efficacy against Gram-negative bacteria, particularly Pseudomonas aeruginosa an...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scientific Rationale
Ticarcillin is a carboxypenicillin beta-lactam antibiotic historically utilized for its broad-spectrum efficacy against Gram-negative bacteria, particularly Pseudomonas aeruginosa and members of the Enterobacterales order[1]. While its routine clinical administration has largely been superseded by newer antimicrobial agents—leading to the archiving of its clinical breakpoints by the Clinical and Laboratory Standards Institute (CLSI) in 2015[2]—ticarcillin remains a highly relevant compound in specialized drug development, resistance surveillance, and diagnostic research[1].
When combined with clavulanic acid (a beta-lactamase inhibitor), ticarcillin is instrumental in evaluating specific phenotypic resistance mechanisms. For example, it is one of the few effective beta-lactams used to study the inducible expression of L1 (metallo-beta-lactamase) and L2 (serine beta-lactamase) enzymes in Stenotrophomonas maltophilia[3]. This application note provides a comprehensive, self-validating framework for preparing ticarcillin dosages and executing in vitro antimicrobial susceptibility testing (AST) protocols.
Mechanistic Grounding: Causality in Drug Action and Resistance
To design an effective AST protocol, one must understand the molecular interactions at play. Ticarcillin exerts its bactericidal effect by covalently binding to Penicillin-Binding Proteins (PBPs)[1]. These enzymes are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall; their inactivation compromises structural integrity, leading to osmotic instability and subsequent cell lysis[1].
However, many Gram-negative pathogens produce beta-lactamases that hydrolyze the beta-lactam ring of ticarcillin, rendering it inactive[1]. To counteract this during susceptibility testing, clavulanic acid is introduced. Clavulanate acts as a mechanism-based "suicide" inhibitor, irreversibly binding to the active site of class A beta-lactamases[3]. This protects ticarcillin from degradation, allowing researchers to accurately assess the intrinsic susceptibility of the target organism[4].
Caption: Mechanism of Ticarcillin-clavulanate action and the circumvention of β-lactamase resistance.
Preparation of Ticarcillin Stock Solutions
The accuracy of any AST workflow is fundamentally dependent on the integrity of the antibiotic stock. Ticarcillin disodium is highly water-soluble but prone to aqueous hydrolysis over time[5][6].
Step-by-Step Preparation:
Weighing & Solvation: Accurately weigh ticarcillin disodium powder—accounting for the specific lot's potency (µg/mg) provided by the manufacturer—and dissolve it in sterile, nuclease-free water to achieve a concentrated stock (e.g., 100 mg/mL)[5][6].
Causality: Water is the optimal solvent because ticarcillin is highly soluble and stable in it without requiring pH-altering buffers that might inadvertently affect bacterial growth dynamics[5][6].
Sterilization: Draw the solution into a sterile syringe and filter-sterilize it into a sterile 15 mL conical tube using a 0.22 µm polyethersulfone (PES) or cellulose acetate syringe filter[5].
Causality: Autoclaving cannot be used, as thermal stress irreversibly destroys the fragile beta-lactam ring.
Storage: Aliquot the stock into sterile microcentrifuge tubes and store immediately at -70°C[6].
Causality: Sub-zero storage halts the hydrolytic degradation of the beta-lactam core, maintaining stability for up to 6 months[6]. Once thawed, aliquots must be used on the same day and never refrozen[6].
Experimental Protocols: In Vitro Susceptibility Testing
Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Broth microdilution is the gold standard for determining the exact MIC of ticarcillin. When testing the ticarcillin-clavulanate combination, ticarcillin is serially diluted while clavulanic acid is maintained at a fixed concentration of 2 µg/mL across all test wells[4][7].
Causality: A fixed concentration of clavulanate ensures that beta-lactamase enzymes are uniformly saturated, allowing the assay to isolate the true intrinsic susceptibility of the organism to the primary beta-lactam[4].
Caption: Step-by-step workflow for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1].
Causality: CAMHB contains standardized physiological concentrations of calcium and magnesium ions, which are critical for the outer membrane stability of Gram-negative bacteria and the proper diffusion of antibiotics[1].
Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of ticarcillin (e.g., from 256 µg/mL down to 0.25 µg/mL) in CAMHB[1]. Add clavulanic acid to all test wells to achieve a final fixed concentration of 2 µg/mL[4][7].
Inoculum Standardization: Prepare a bacterial suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL)[1]. Dilute this suspension in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL[1].
Incubation & Reading: Incubate the plates at 35°C ± 2°C for 16–20 hours in ambient air[1]. The MIC is recorded as the lowest concentration of ticarcillin that completely inhibits visible bacterial growth[1][3].
Self-Validating System (Quality Control):
To ensure trustworthiness, every MIC assay must include internal controls:
Growth Control Well: Broth + Inoculum (No antibiotic). Validates that the bacteria are viable and the CAMHB supports robust growth[1].
Sterility Control Well: Broth only. Validates that the media and handling procedures were aseptic[1].
Kirby-Bauer Disk Diffusion Method
For qualitative AST, the disk diffusion method utilizes standardized paper disks impregnated with 75 µg of ticarcillin, or a combination of 75 µg ticarcillin and 10 µg clavulanic acid[8][9].
Methodology:
Agar Preparation: Pour Mueller-Hinton Agar (MHA) into Petri dishes to a strict depth of 4.0 ± 0.5 mm[8].
Causality: Agar depth directly controls the radial diffusion rate of the antibiotic. Plates that are too thin will yield falsely large zones (false susceptible), while thick plates yield falsely small zones (false resistant)[8].
Inoculation: Swab a 0.5 McFarland standardized bacterial suspension evenly across the entire surface of the MHA plate[8]. Allow the plate to dry for 5–15 minutes to absorb excess moisture[8].
Disk Application: Apply the 75 µg or 75/10 µg disks firmly to the agar surface within 15 minutes of inoculation[8].
Causality: Delaying disk application allows bacteria to begin replicating before the antibiotic gradient forms, leading to falsely narrow inhibition zones[8].
Incubation & Measurement: Incubate at 35°C for 16–18 hours. Measure the diameter of the zone of complete inhibition (including the 6 mm disk diameter) in millimeters using calipers[1][8].
Quantitative Data: Breakpoints and Quality Control Parameters
The interpretation of AST results relies on established clinical breakpoints. While CLSI archived its specific breakpoints for ticarcillin in 2015 due to the drug's reduced clinical availability[2], historical CLSI data and current EUCAST guidelines[10] provide the necessary quantitative framework for research applications.
Table 1: Interpretive Criteria and Quality Control Ranges for Ticarcillin / Ticarcillin-Clavulanate
Note: For MIC testing of the combination, the clavulanic acid concentration is fixed at 2 µg/mL[7].
References
In vitro activity of ticarcillin plus clavulanic acid against 632 clinical isolates - PubMed. National Institutes of Health (NIH).[Link]
European Committee on Antimicrobial Susceptibility Testing: Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0, 2024. EUCAST.[Link]
Impacts of L1 Promoter Variation and L2 Clavulanate Susceptibility on Ticarcillin-Clavulanate Susceptibility of Stenotrophomonas maltophilia - PMC. National Institutes of Health (NIH).[Link]
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion. Version 13.1, 2023. EUCAST. [Link]
Breakpoints Archived From CLSI Document M100 Since 2010. Clinical and Laboratory Standards Institute (CLSI).[Link]
Antimicrobial susceptibility testing Agar dilution method. World Organisation for Animal Health (WOAH).[Link]
Application Notes & Protocols: The Laboratory Use of Ticarcillin for Investigating Bacterial Resistance
Abstract The rise of antibiotic resistance is a paramount challenge in modern medicine, demanding robust laboratory methods to understand and combat this threat. Ticarcillin, a carboxypenicillin, has long been a key agen...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The rise of antibiotic resistance is a paramount challenge in modern medicine, demanding robust laboratory methods to understand and combat this threat. Ticarcillin, a carboxypenicillin, has long been a key agent against Gram-negative pathogens, particularly Pseudomonas aeruginosa.[1] Its utility, however, is challenged by bacterial resistance, primarily mediated by β-lactamase enzymes.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ticarcillin as a tool in the study of bacterial resistance. We will delve into its mechanism of action, the molecular underpinnings of resistance, and detailed protocols for evaluating its efficacy both alone and in synergistic combination with β-lactamase inhibitors. The methodologies described herein are grounded in established standards to ensure data integrity and reproducibility.
Foundational Principles: Ticarcillin's Mechanism of Action
Ticarcillin, like all β-lactam antibiotics, executes its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[3] The structural integrity of bacteria depends on a rigid peptidoglycan layer, which is continuously remodeled, especially during cell division. The final and critical step in this process is the cross-linking of peptidoglycan strands, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][4]
Ticarcillin's core structure features a β-lactam ring, which mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This molecular mimicry allows ticarcillin to bind to the active site of PBPs, effectively acylating and inactivating them.[1] This inhibition prevents the necessary cross-linking, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure.[1][5] The ultimate result is cell lysis and bacterial death.[1][2]
The Countermeasure: Mechanisms of Bacterial Resistance
The clinical efficacy of ticarcillin is predominantly threatened by the production of β-lactamase enzymes. These enzymes are a diverse group of bacterial proteins that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2][6] This is the most common and clinically significant resistance mechanism against ticarcillin.
Beyond enzymatic degradation, other resistance mechanisms include:
Target Site Modification: Mutations in the genes encoding PBPs can alter their structure, reducing their binding affinity for ticarcillin.[7]
Reduced Permeability: Gram-negative bacteria possess an outer membrane that can limit antibiotic entry. Alterations in porin channels, through which ticarcillin passes, can decrease its intracellular concentration.[1][7][8]
Efflux Pumps: Bacteria can acquire or upregulate membrane pumps that actively transport ticarcillin out of the cell before it can reach its PBP targets.[7][9]
Resistance can be intrinsic to a bacterial species or acquired through horizontal gene transfer of resistance genes, which are often located on mobile genetic elements like plasmids and transposons.[7]
Restoring Efficacy: Synergy with β-Lactamase Inhibitors
To combat β-lactamase-mediated resistance, ticarcillin is often formulated with a β-lactamase inhibitor, most commonly clavulanic acid.[10] Clavulanic acid itself has negligible antibacterial activity but possesses a high affinity for and irreversibly binds to many β-lactamase enzymes. It acts as a "suicide inhibitor," effectively sacrificing itself to protect ticarcillin from enzymatic destruction. This synergistic relationship restores ticarcillin's ability to reach and inhibit its PBP targets.[11] The combination allows for a broader spectrum of activity against many ticarcillin-resistant, β-lactamase-producing bacteria.[12]
Caption: Synergistic action of Ticarcillin and Clavulanic Acid.
Core Laboratory Protocols
The following protocols provide standardized methods for assessing ticarcillin's activity and the nature of bacterial resistance. Adherence to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) is crucial for clinical relevance and inter-laboratory comparability.[13][14]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15] It is the fundamental measure of an antibiotic's potency.
A. Broth Microdilution Method
This is a quantitative method to determine the MIC value.
Materials:
Ticarcillin (with or without a fixed concentration of clavulanic acid, e.g., 2 µg/mL).
Bacterial inoculum standardized to 0.5 McFarland turbidity.
Incubator (35°C ± 2°C).
Methodology:
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of ticarcillin in CAMHB across the wells of a 96-well plate. Concentrations should span the expected susceptible and resistant range.
Standardize Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours) in saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
Inoculate Plate: Dilute the standardized inoculum into fresh CAMHB such that after adding it to the wells, the final bacterial concentration is ~5 x 10⁵ CFU/mL.[16]
Controls: Include a growth control well (broth + bacteria, no antibiotic) and a sterility control well (broth only).
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[4]
Reading Results: The MIC is the lowest concentration of ticarcillin that shows no visible turbidity (growth).[4]
B. Kirby-Bauer Disk Diffusion Method
This is a qualitative method to determine if a bacterium is susceptible, intermediate, or resistant.
Materials:
Ticarcillin disks (e.g., 75 µg).
Mueller-Hinton Agar (MHA) plates.
Bacterial inoculum standardized to 0.5 McFarland turbidity.
Sterile swabs.
Methodology:
Inoculate Plate: Dip a sterile swab into the standardized inoculum, remove excess liquid, and streak it evenly across the entire surface of an MHA plate in three directions.
Apply Disk: Aseptically place a ticarcillin disk onto the center of the inoculated agar surface.
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.[4]
Measure Zone of Inhibition: Measure the diameter of the zone where bacterial growth has been completely inhibited, including the disk diameter.
Interpretation: Compare the zone diameter to the interpretive criteria published by CLSI to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[4] Note: CLSI has removed breakpoints for ticarcillin alone for some organisms as the agent is no longer widely available without clavulanate.[17]
Protocol 2: Synergy Testing (Checkerboard Assay)
This method quantifies the synergistic effect between ticarcillin and clavulanic acid.
Methodology:
Plate Setup: In a 96-well plate, prepare two-fold serial dilutions of ticarcillin along the y-axis (rows) and clavulanic acid along the x-axis (columns). This creates a matrix of wells with varying concentrations of both agents.[11]
Inoculation & Incubation: Inoculate and incubate the plate as described in the broth microdilution protocol.
Data Analysis: Determine the MIC of each drug alone and in every combination. The results are used to calculate the Fractional Inhibitory Concentration (FIC) Index.
FIC Index Calculation:
FIC Index = (MIC of Ticarcillin in combination / MIC of Ticarcillin alone) + (MIC of Clavulanate in combination / MIC of Clavulanate alone)[18]
FIC Index
Interpretation
≤ 0.5
Synergy
> 0.5 to 4.0
Additive or Indifference
> 4.0
Antagonism
Table 1: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.[18]
This assay provides a dynamic view of the killing activity of an antibiotic over time.
Methodology:
Culture Preparation: Prepare flasks containing broth with the desired concentrations of:
Ticarcillin alone (e.g., at its MIC).
Clavulanic acid alone.
Ticarcillin + Clavulanic acid.
A growth control (no antibiotic).
Inoculation: Inoculate the flasks with a starting bacterial concentration of ~5 x 10⁵ to 5 x 10⁶ CFU/mL.[16]
Sampling: Incubate the flasks at 37°C with shaking. At defined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[16]
Quantification: Perform serial dilutions of each aliquot and plate onto agar to determine the number of viable bacteria (CFU/mL).
Analysis: Plot the log₁₀ CFU/mL versus time. Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[11] Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]
Caption: Workflow for a Time-Kill Assay experiment.
Protocol 4: Molecular Detection of β-Lactamase Genes
Polymerase Chain Reaction (PCR) is a rapid and accurate method to detect the presence of specific resistance genes.[6][19]
Materials:
Bacterial DNA extract.
PCR primers specific for target β-lactamase genes (e.g., blaTEM, blaSHV, blaOXA, blaCTX-M, AmpC families).[20]
Taq DNA polymerase and dNTPs.
Thermocycler.
Agarose gel electrophoresis equipment.
Methodology:
DNA Extraction: Isolate genomic DNA from the bacterial culture.
PCR Amplification: Set up a PCR reaction containing the extracted DNA, specific forward and reverse primers for the gene of interest, polymerase, dNTPs, and PCR buffer.
Thermal Cycling: Perform amplification in a thermocycler using an optimized program, typically consisting of an initial denaturation, 30-35 cycles of denaturation, annealing, and extension, followed by a final extension.[21]
Gel Electrophoresis: Analyze the PCR products by running them on an agarose gel stained with a DNA-binding dye.
Interpretation: The presence of a band of the expected size indicates the presence of the target β-lactamase gene. DNA sequencing of the PCR product can be used to identify the specific gene variant.[20][21]
Data Interpretation and Conclusion
The effective study of bacterial resistance to ticarcillin requires a multi-faceted approach. MIC and disk diffusion assays provide foundational data on the level of resistance. Synergy tests, such as the checkerboard and time-kill assays, are essential for evaluating the potential of β-lactamase inhibitors to restore ticarcillin's activity. Finally, molecular methods like PCR provide definitive evidence of the genetic basis for resistance. By combining these phenotypic and genotypic approaches, researchers can gain a comprehensive understanding of ticarcillin resistance mechanisms, aiding in surveillance efforts and the development of novel therapeutic strategies.
References
Current time information in Edmonton, CA. Google.
Ticarcillin - Wikipedia. Wikipedia. Retrieved from [Link]
Ticarcillin | C15H16N2O6S2 | CID 36921 - PubChem. National Institutes of Health. Retrieved from [Link]
Ticarcillin-Clavulanate | Drug Guide - MedSchool. MedSchool. Retrieved from [Link]
What is the mechanism of Ticarcillin Disodium? Patsnap Synapse. Retrieved from [Link]
Molecular Detection of Bacteria Producing Newer Types of β-Lactamases. Future Medicine. Retrieved from [Link]
Molecular Detection of Ampicillinase blaEBCM, blaFOX and blaDHAM resistant genes in multi-drug resistant Gram-negative bacteria. GSC Online Press. Retrieved from [Link]
Fast and Accurate Large-Scale Detection of β-Lactamase Genes Conferring Antibiotic Resistance - PMC. National Center for Biotechnology Information. Retrieved from [Link]
US10718006B2 - Methods for detecting beta-lactamase-producing bacteria - Google Patents. Google Patents.
Detection and molecular characterization of β-lactamase genes in clinical isolates of Gram-negative bacteria in Southern Ecuador - PMC. National Center for Biotechnology Information. Retrieved from [Link]
Ticarcillin/clavulanic acid: determination of minimal inhibitory concentrations against bacterial strains isolated from patients in intensive care units. Comparison with other agents. PubMed. Retrieved from [Link]
Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Retrieved from [Link]
M100 - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Retrieved from [Link]
Breakpoints Eliminated From CL SI Docum e nt M 1 00 Since 2 0 10. Clinical and Laboratory Standards Institute. Retrieved from [Link]
Combined Activity of Clavulanic Acid and Ticarcillin Against Ticarcillin-Resistant, Gram-Negative Bacilli | Antimicrobial Agents and Chemotherapy. American Society for Microbiology. Retrieved from [Link]
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. National Center for Biotechnology Information. Retrieved from [Link]
Ticarcillin in Combination with Clavulanic Acid: Application Notes and Protocols for Research
Abstract This guide provides a comprehensive technical overview and detailed protocols for the research use of Ticarcillin combined with Clavulanic Acid. This formulation leverages the synergistic relationship between a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the research use of Ticarcillin combined with Clavulanic Acid. This formulation leverages the synergistic relationship between a broad-spectrum carboxypenicillin (Ticarcillin) and a β-lactamase inhibitor (Clavulanic Acid) to provide potent antibacterial activity against a wide range of pathogens, including many resistant strains. We will explore the underlying mechanism of action that makes this combination effective and detail its primary applications in microbiological research and plant sciences. This document is intended for researchers, scientists, and drug development professionals seeking to effectively utilize this antibiotic combination in a laboratory setting.
The Scientific Rationale: A Synergistic Mechanism of Action
To appreciate the utility of the Ticarcillin/Clavulanic Acid combination, it is essential to understand the function of each component and the biochemical strategy behind their partnership.
Ticarcillin: As a member of the carboxypenicillin family, Ticarcillin's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[1] It specifically targets and binds to Penicillin-Binding Proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[2] Peptidoglycan provides the cell wall with structural integrity; its disruption leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[3][4]
The Challenge of β-Lactamase: A primary mechanism of bacterial resistance to β-lactam antibiotics like Ticarcillin is the production of β-lactamase enzymes.[1] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.[1][5]
Clavulanic Acid: The Protector: Clavulanic acid itself possesses negligible intrinsic antibacterial activity.[6] Its critical function is to act as a potent, mechanism-based β-lactamase inhibitor.[6][7] Structurally similar to penicillin, it binds covalently to a serine residue in the active site of the β-lactamase enzyme.[6] This interaction leads to a restructuring of the clavulanic acid molecule, which then permanently inactivates the enzyme in a process often described as "suicide inhibition."[6][8] By neutralizing the β-lactamase enzymes, clavulanic acid protects Ticarcillin from degradation, allowing it to exert its bactericidal effect on the PBPs.[2][9] This synergistic action extends the antibacterial spectrum of Ticarcillin to include many β-lactamase-producing, resistant bacterial strains.[10]
Diagram: Mechanism of Synergistic Action
Caption: Synergistic inhibition of a β-lactamase-producing bacterium.
Key Research Applications
The potent, broad-spectrum activity of Ticarcillin/Clavulanic Acid makes it a valuable tool in two primary research domains:
Antimicrobial Susceptibility Testing (AST): It serves as a reference compound for in vitro studies to determine the susceptibility of bacterial isolates, monitor resistance trends, and evaluate the efficacy of new antimicrobial agents. Its activity spans many Gram-positive, Gram-negative, and anaerobic bacteria.[11]
Plant Biology and Transformation: In plant tissue culture, this combination is highly effective at eliminating Agrobacterium tumefaciens following genetic transformation protocols.[4][9] Its high efficacy and relatively low phytotoxicity compared to other antibiotics like carbenicillin and cefotaxime make it a preferred choice for regenerating transgenic plants.[9][12][13]
Protocol 1: Preparation of a 100 mg/mL Sterile Stock Solution
This protocol is foundational for all subsequent applications and ensures an accurate, sterile starting material.
Rationale: A concentrated, filter-sterilized stock solution allows for easy and aseptic addition to culture media. Water is the recommended solvent due to the high solubility of the salt forms.[17][18] Storing in aliquots at -20°C minimizes degradation from repeated freeze-thaw cycles and reduces the risk of contamination.[4]
Sterile, nuclease-free microcentrifuge tubes for aliquoting
Analytical balance, weigh boats
Laminar flow hood or biological safety cabinet
Procedure:
Preparation: Perform all steps in a laminar flow hood to maintain sterility.
Weighing: Accurately weigh 1 gram of Ticarcillin/Clavulanic Acid powder.
Dissolving: Transfer the powder to a sterile conical tube. Add 10 mL of sterile water.[17][18]
Mixing: Cap the tube securely and vortex or invert gently until the powder is completely dissolved. The solution should be clear to pale yellow.[15][19]
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter.[17][18]
Filtering: Pre-wet the filter by passing a small amount of sterile water through it first.[17] Then, carefully push the antibiotic solution through the filter into a new sterile container. This step is crucial for removing any potential microbial contaminants.
Aliquoting: Dispense the sterile stock solution into pre-labeled, sterile microcentrifuge tubes (e.g., 1 mL aliquots).
Storage: Store the aliquots immediately at -20°C. They are generally stable for up to one year.[17]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of Ticarcillin/Clavulanic Acid against a bacterial isolate, following general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[10][20]
Rationale: The broth microdilution method is a standardized technique to quantify the in vitro activity of an antimicrobial agent.[10] A constant concentration of clavulanic acid (typically 2 µg/mL) is used to ensure its protective effect across a range of ticarcillin concentrations.[10][21] This allows for a standardized assessment of ticarcillin's potency when β-lactamases are inhibited.
Quality Control (QC) strain (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)
Procedure:
Inoculum Preparation: From an overnight culture, suspend bacterial colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL. The final concentration in the well after adding the drug will be ~5 x 10⁵ CFU/mL.
Drug Dilution Plate:
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
Prepare a starting concentration of the drug. For a top concentration of 128/2 µg/mL (Ticarcillin/Clavulanic Acid), this requires a two-step dilution from the 100 mg/mL stock.
Add 200 µL of this starting drug concentration to well 1.
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
Well 11 will serve as the growth control (no drug). Well 12 can be a sterility control (no bacteria).
Inoculation: Add 10 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Reading Results: The MIC is the lowest concentration of Ticarcillin (in the presence of 2 µg/mL Clavulanic Acid) that completely inhibits visible bacterial growth.[22] Compare results for QC strains to established ranges to validate the assay.[20]
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 3: Elimination of Agrobacterium tumefaciens in Plant Transformation
This protocol describes the use of Ticarcillin/Clavulanic Acid in plant culture medium to remove Agrobacterium after co-cultivation.
Rationale: Following DNA transfer, the persistence of Agrobacterium is detrimental to plant tissue, causing overgrowth and interfering with regeneration.[4] Ticarcillin/Clavulanic Acid is highly effective against Agrobacterium and is often less phytotoxic than alternatives.[9][13] The antibiotic is added to the medium after autoclaving and cooling to prevent heat degradation.
Materials:
Plant explants post-co-cultivation with Agrobacterium
Plant tissue culture medium (e.g., MS medium), autoclaved
100 mg/mL sterile stock solution of Ticarcillin/Clavulanic Acid
Sterile water for washing
Sterile filter paper
Sterile petri dishes
Laminar flow hood
Procedure:
Washing: After the co-cultivation period, transfer the plant explants to a sterile beaker. Wash them 2-3 times with sterile water containing a low concentration of the antibiotic (e.g., 100-200 mg/L) to remove the majority of the bacteria.
Drying: Briefly blot the washed explants on sterile filter paper to remove excess liquid.
Medium Preparation:
Prepare and autoclave your desired plant culture medium.
Allow the medium to cool in a water bath to approximately 50-55°C. Adding the antibiotic to overly hot media will cause degradation.
In a laminar flow hood, add the sterile Ticarcillin/Clavulanic Acid stock solution to the cooled medium to achieve the desired final concentration. A typical starting concentration is 250 mg/L, but this may need optimization (range 200-500 mg/L).[9][12]
Calculation Example: To prepare 1 Liter of medium with 250 mg/L Ticarcillin, add 2.5 mL of a 100 mg/mL stock solution.
Plating: Gently swirl the medium to ensure even distribution of the antibiotic and pour into sterile petri dishes.
Culturing: Place the washed and dried explants onto the antibiotic-containing medium. Seal the plates and transfer them to the appropriate growth chamber conditions.
Subculturing: Subculture the explants to fresh antibiotic-containing medium every 2-3 weeks until all traces of Agrobacterium are eliminated.
Troubleshooting and Field-Proven Insights
Precipitation in Stock Solution: If precipitation occurs upon thawing, warm the solution briefly to 37°C and vortex. If it does not redissolve, it may indicate degradation, and a fresh stock should be prepared.
Ineffective Agrobacterium Elimination: If bacterial overgrowth persists, consider increasing the concentration of Ticarcillin/Clavulanic Acid (up to 500 mg/L). Also, ensure the washing steps are thorough and that the Agrobacterium strain used is not resistant.[9][12]
Phytotoxicity in Plant Culture: If explants show signs of stress or poor regeneration (e.g., browning, reduced callus growth), try reducing the antibiotic concentration. The optimal concentration is often a balance between effective bacterial elimination and minimal harm to the plant tissue.[13]
MIC Assay Variability: Ensure precise inoculum standardization using a spectrophotometer or densitometer for the McFarland standard. Inconsistent inoculum density is a major source of variability in susceptibility testing. Always run QC strains.[20]
The Effect of Different Antibiotics on the Elimination of Agrobacterium and High Frequency Agrobacterium- mediated Transformation of Indica Rice (Or . [Link]
Antibacterial activity of ticarcillin in the presence of clavulanate potassium . PubMed. [Link]
In vitro activity of ticarcillin plus clavulanic acid against 632 clinical isolates . PMC. [Link]
Timentin, Ticarcillin disodium salt : Potassium clavulanate mixture (15:1) . Central Michigan University. [Link]
Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum Mill.) . PubMed. [Link]
Technical Support Center: Ticarcillin Stability & Troubleshooting in Culture Media
Welcome to the Application Support Center for Ticarcillin and Timentin (Ticarcillin/Clavulanate) workflows. As a carboxypenicillin β-lactam antibiotic, Ticarcillin is a cornerstone reagent used to eliminate Agrobacterium...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center for Ticarcillin and Timentin (Ticarcillin/Clavulanate) workflows. As a carboxypenicillin β-lactam antibiotic, Ticarcillin is a cornerstone reagent used to eliminate Agrobacterium tumefaciens following plant genetic transformation[1]. However, its molecular structure is highly sensitive to thermal and aqueous degradation.
This guide provides researchers with mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure reproducible experimental outcomes.
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why did my Agrobacterium counterselection fail after using a 4-week-old frozen stock of Timentin?A1: While many laboratory protocols casually recommend storing antibiotic stocks at -20°C, empirical studies demonstrate that Timentin stocks (either mixed or separate) become highly unstable after 4 weeks at -20°C or -80°C[2]. The causality lies in the β-lactam ring's susceptibility to hydrolysis. During the freezing process, localized concentration gradients of solutes can paradoxically accelerate the nucleophilic attack on the strained β-lactam ring. Once the ring is hydrolyzed, Ticarcillin can no longer bind to bacterial Penicillin-Binding Proteins (PBPs), failing to inhibit peptidoglycan cross-linking[1]. Solution: Always prepare fresh stocks for critical transformation workflows.
Q2: Why am I observing spontaneous root organogenesis or callus formation in my plant tissue cultures supplemented with Ticarcillin?A2: This is a documented physiological artifact caused by antibiotic degradation. Over time in culture media, Ticarcillin breaks down into Thiophene-3-Acetic acid (T3AA) and Thiophene-2-Acetic acid (T2AA)[3]. These organosulfur degradation products are structural analogs to the natural plant hormone indole-3-acetic acid (IAA)[4]. Consequently, they bind to plant auxin receptors (such as TIR1/AFB), acting as active plant growth regulators that artificially induce root organogenesis and interfere with your intended regeneration pathways[4].
Q3: At what exact temperature should I add Ticarcillin to my autoclaved media, and why?A3: Ticarcillin must only be added when the autoclaved media has cooled strictly to 50–55°C [1]. Introducing the antibiotic at higher temperatures causes immediate thermal hydrolysis of the β-lactam ring. In a standard liquid broth at 37°C, Ticarcillin already has a relatively short half-life of approximately 48 hours[5]. Exposure to near-boiling temperatures will instantly destroy its bactericidal properties.
Part 2: Diagnostic Workflows & Pathway Visualizations
Workflow for troubleshooting Agrobacterium overgrowth in Ticarcillin-supplemented media.
Mechanism of Ticarcillin degradation into auxin analogs inducing unintended plant organogenesis.
Part 3: Quantitative Stability Profile
To assist in experimental planning, the following table synthesizes the thermal and environmental stability of Ticarcillin across different matrices.
Media / Matrix
Temperature
Stability / Half-life
Mechanistic Causality
Reference
Solid Agar Medium
25°C
Stable for ≥ 70 days
Immobilization within the agar matrix severely restricts molecular mobility, slowing hydrolysis.
To ensure trustworthiness in your results, do not blindly trust stored antibiotics. The following protocols integrate self-validation checkpoints to confirm biochemical activity prior to precious downstream applications.
Protocol 1: Preparation of Self-Validating Timentin (15:1) Stock
Objective: Formulate a 100 mg/mL stock solution while preventing hydrolytic degradation.
Dissolution: In a sterile laminar flow hood, weigh 1 g of Timentin powder (Ticarcillin Disodium/Potassium Clavulanate 15:1) into a sterile container. Add 5 mL of sterile, deionized water. Gently swirl until completely dissolved, then bring the final volume to 10 mL[1].
Filtration: Pass the solution through a sterile 0.22 µm PES (Polyethersulfone) syringe filter to sterilize[1]. Note: Avoid nylon filters as they may bind certain antibiotics.
Aliquoting: Dispense into single-use sterile vials. Crucial: Strictly avoid repeated freeze-thaw cycles. If not used immediately, store at -20°C but discard any aliquots older than 3-4 weeks[1][2].
Self-Validation Step (Quality Control): Before applying this stock to a multi-month plant transformation workflow, plate a 10 µL aliquot onto an LB agar plate freshly swabbed with your target Agrobacterium strain (e.g., LBA4404 or EHA105). Incubate at 28°C for 48 hours. A distinct, wide zone of inhibition confirms the β-lactam ring is intact and the clavulanate is successfully inhibiting bacterial β-lactamases.
Protocol 2: Incorporation into Culture Media for Agrobacterium Counterselection
Objective: Achieve a final therapeutic concentration without inducing thermal degradation.
Media Sterilization: Autoclave the basal plant culture medium (e.g., MS media) containing necessary carbon sources and gelling agents.
Thermal Equilibration: Transfer the autoclaved medium to a temperature-controlled water bath set to exactly 50–55°C [1]. Field Tip: If you do not have a water bath, the flask must be cool enough to hold comfortably against your bare forearm for 3 seconds without burning.
Aseptic Addition: In the laminar flow hood, aseptically add the required volume of the validated stock solution. For herbaceous plants (e.g., Tobacco, Tomato), target 100–300 mg/L. For woody plants, target 250–500 mg/L[1]. A standard baseline dose is 0.1 mg/mL of the 15:1 mixture[6].
Plate Pouring & Curing: Pour the plates immediately. Allow the solid media to dry slightly in the hood before closing the lids; slightly desiccated solid media improves the diffusion and efficacy of the antimicrobial agent[6].
Technical Support Center: Ticarcillin Stability In Vitro
A Guide for Researchers on the Critical Role of pH Welcome to the technical support resource for researchers working with Ticarcillin. This guide provides in-depth answers and troubleshooting protocols focused on a criti...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers on the Critical Role of pH
Welcome to the technical support resource for researchers working with Ticarcillin. This guide provides in-depth answers and troubleshooting protocols focused on a critical, and often overlooked, experimental variable: the effect of pH on the in vitro stability of Ticarcillin. Understanding and controlling for pH is paramount for the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding Ticarcillin stability.
Q1: What is the optimal pH range for Ticarcillin stability in aqueous solutions?
For maximal stability, Ticarcillin should be maintained in a slightly acidic to neutral pH range, typically between pH 6.0 and 7.0 .[1] Some studies have indicated a broader range of pH 5-7 provides reasonable stability.[2] The reconstituted solution for the commercial formulation Timentin® (Ticarcillin/Clavulanic Acid) has a pH between 5.5 and 7.5, reflecting this stability window.[3][4] Outside of this range, degradation accelerates significantly.
Q2: How exactly does pH affect the chemical stability of Ticarcillin?
Ticarcillin is a member of the β-lactam family of antibiotics.[5] Its antibacterial activity relies on the strained four-membered β-lactam ring, which acylates bacterial transpeptidases (Penicillin-Binding Proteins) to inhibit cell wall synthesis.[6][7] Unfortunately, this strained ring is also the molecule's point of vulnerability, making it susceptible to hydrolysis.
The degradation of the β-lactam ring is catalyzed by both hydrogen ions (acid-catalyzed hydrolysis) and hydroxide ions (base-catalyzed hydrolysis).[1][8]
Under acidic conditions (low pH): The amide linkage in the ring is protonated, making it more susceptible to nucleophilic attack by water.
Under alkaline conditions (high pH): The ring is directly attacked by hydroxide ions, which are potent nucleophiles. This is generally the more significant pathway for degradation in experimental settings.[8][9]
This dual sensitivity to both acid and base catalysis results in a characteristic "U-shaped" curve when plotting the degradation rate against pH, with the point of maximum stability (lowest degradation rate) occurring in the slightly acidic to neutral range.[1]
Caption: General degradation pathways for the Ticarcillin β-lactam ring.
Q3: What is the expected half-life of Ticarcillin at physiological pH?
The stability of Ticarcillin is highly dependent on the specific medium and temperature. However, in a controlled study using Cation-Adjusted Mueller-Hinton Broth (CA-MHB) at 36°C and a pH of 7.25, the degradation half-life of Ticarcillin was found to be approximately 189 hours .[9] It is critical to note that this represents an idealized scenario. In typical cell culture media, which can experience pH shifts due to cellular metabolism, the functional half-life may be shorter.
Q4: Why am I seeing a rapid loss of Ticarcillin activity in my cell culture or bacterial growth medium?
This is a common and critical issue. While you may prepare your medium at a physiological pH of ~7.4, the metabolic activity of growing cells (bacterial or eukaryotic) can significantly alter the local pH.[10]
Bacterial Cultures: Many bacteria produce acidic or alkaline byproducts, causing the pH of the medium to drift over the course of an 18-24 hour experiment. A shift towards a more alkaline pH will accelerate Ticarcillin degradation.[9]
Eukaryotic Cell Cultures: The production of lactic acid by cultured mammalian cells can lower the pH of the medium. While this might seem to move the pH towards a more stable range, significant deviations from the optimal pH of 6-7 will still increase degradation rates.[1]
This degradation during the assay can lead to an underestimation of antibiotic efficacy or be misinterpreted as the emergence of resistance.[9] It is crucial to consider the stability of the antibiotic over the full duration of the experiment.[10]
Troubleshooting Common Experimental Issues
Problem
Potential Cause & Explanation
Recommended Solution
Inconsistent MIC Results
The pH of the bacterial growth medium (e.g., Mueller-Hinton Broth) is not stable. During incubation, bacterial metabolism can increase the pH, pushing it into a range where Ticarcillin degrades more rapidly. This reduces the effective antibiotic concentration over the 24-hour assay, leading to variable MIC values.[11][12]
1. Buffer the Medium: Use a well-buffered medium like MOPS-buffered broth to minimize pH shifts during bacterial growth.[10] 2. Verify pH: Measure the pH of your medium before inoculation and at the end of the experiment to assess the extent of any pH drift. 3. Consider Time-Kill Assays: For a more accurate assessment of bactericidal activity, consider time-kill curve experiments which measure bacterial viability at multiple time points over a shorter duration.
Precipitate Formation in Concentrated Stock Solutions
Ticarcillin is supplied as a disodium salt and is highly soluble in water.[5] However, if you are dissolving it in an acidic buffer or a solution with a low pH, the carboxylate groups on the molecule can become protonated. This reduces the molecule's overall charge and can significantly decrease its aqueous solubility, leading to precipitation.
1. Use Recommended Solvents: Dissolve Ticarcillin powder in sterile, purified water or a neutral buffer (e.g., pH 7.0 phosphate buffer) to prepare high-concentration stock solutions.[5] 2. pH Adjustment: If using a custom buffer, ensure its final pH is within the 6.0-7.5 range before adding the Ticarcillin powder. 3. Fresh Preparation: Prepare stock solutions fresh before use whenever possible to avoid long-term storage issues.[5]
Reduced Potency in Multi-Day Experiments
The gradual hydrolysis of Ticarcillin over the course of the experiment is reducing its effective concentration. A study on various β-lactams showed that stability in broth decreases at higher pH values.[9] At 37°C, even at a stable neutral pH, a significant portion of the drug can be lost over 48-72 hours, leading to what appears to be a loss of potency.
1. Replenish the Medium: For experiments lasting longer than 24 hours, consider performing partial or full media changes daily with freshly prepared Ticarcillin to maintain a consistent concentration. 2. Account for Degradation: If replenishment is not possible, characterize the degradation rate in your specific medium (see protocol below) and factor this into your data interpretation. 3. Lower Incubation Temperature: If your experimental design allows, reducing the temperature can slow the degradation rate. For example, storage at 4°C significantly extends stability compared to room temperature.[13]
Experimental Protocol: Determining the pH-Rate Profile for Ticarcillin Degradation
This protocol provides a framework for quantifying the stability of Ticarcillin at different pH values in your specific experimental medium. The primary analytical method used is High-Performance Liquid Chromatography (HPLC), which is a standard for stability testing.[14]
Objective:
To determine the first-order degradation rate constant (k) and half-life (t½) of Ticarcillin across a range of pH values.
Materials:
Ticarcillin Disodium powder
Your specific in vitro medium (e.g., DMEM, RPMI, MHB) or a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 9.
Sterile, HPLC-grade water
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
Sterile microcentrifuge tubes or vials
Calibrated pH meter
Incubator set to the desired experimental temperature (e.g., 37°C)
HPLC system with a suitable C18 column and UV detector (detection at ~220 nm is common for β-lactams).[15]
Volumetric flasks and pipettes
Methodology:
Caption: Workflow for determining the pH-dependent stability of Ticarcillin.
Step-by-Step Procedure:
Buffer/Medium Preparation: Prepare aliquots of your chosen experimental medium or buffer. Adjust the pH of each aliquot to your desired test values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0) using dilute HCl or NaOH. Ensure the pH is stable before proceeding.
Stock Solution: Prepare a concentrated stock solution of Ticarcillin in sterile water immediately before the experiment.
Spiking and Incubation: Spike the Ticarcillin stock solution into each pH-adjusted medium to achieve the final desired experimental concentration (e.g., 100 µg/mL). Immediately after mixing, take your zero-time-point (t=0) sample and store it at -80°C to halt degradation. Place the remaining samples in the incubator.
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 12, 24, 48 hours), remove one sample from each pH condition and immediately freeze it at -80°C. The sampling frequency should be adjusted based on the expected stability.
HPLC Analysis: Once all time points are collected, thaw the samples and analyze the concentration of the remaining intact Ticarcillin using a validated HPLC method.[15]
Data Analysis:
For each pH value, plot the natural logarithm of the Ticarcillin concentration (ln[Ticarcillin]) against time (in hours).
Perform a linear regression on the data. The degradation of most β-lactams follows pseudo-first-order kinetics.[16]
The degradation rate constant, k, is the negative of the slope of this line.
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Plot the calculated half-lives against their corresponding pH values to visualize the stability profile.
Data Summary: Ticarcillin Stability
The following table summarizes quantitative data on Ticarcillin stability from the literature.
Kucers, A., et al. (2017). The Use of Antibiotics: A Clinical Review of Antibacterial, Antifungal, Antiparasitic, and Antiviral Drugs, Seventh Edition. CRC Press. (Note: While a direct link to the specific page is unavailable, this information is widely established and cited in comprehensive reviews like this text and reflected in primary literature such as reference[1] from the search results.)1
Woolfrey, B. F., et al. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 21(3), 366–370. [Link]
Woolfrey, B. F., et al. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Antimicrobial Agents and Chemotherapy. [Link]
Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00941-23. [Link]
Notari, R. E. (1973). Biopharmaceutics and Pharmacokinetics: An Introduction. Marcel Dekker, Inc.(Note: This is a foundational text. The specific stability data for Ticarcillin is cited in later reviews and documents like reference[2] from the search results, which is a technical report.)2
Greenspoon, L., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. [Link]
USP Monographs. Ticarcillin and Clavulanic Acid for Injection. [Link]
Wikipedia contributors. (2023). Ticarcillin. Wikipedia, The Free Encyclopedia. [Link]
ResearchGate. (n.d.). Development of a New HPLC Method for the Simultaneous Determination of Ticarcillin and Clavulanic Acid in Pharmaceutical Formulations. [Link]
Holmes, C. J., et al. (2001). Stability of piperacillin and ticarcillin in AutoDose infusion system bags. American Journal of Health-System Pharmacy, 58(22), 2194-2197. [Link]
ResearchGate. (2020). Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures. [Link]
Patsnap Synapse. (2024). What is the mechanism of Ticarcillin Disodium? [Link]
Al-Aani, H., & Al-Niaimi, J. (2009). Development of a new HPLC method for the simultaneous determination of ticarcillin and clavulanic acid in pharmaceutical formulations. Journal of AOAC International, 92(4), 1096-1103. [Link]
ResearchGate. (2024). Analytical approach of kinetic-spectrophotometric and redox titration methods in the quantitative determination of ticarcillin. [Link]
Ali, S., et al. (2024). Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves. Molecules, 29(3), 633. [Link]
U.S. Food and Drug Administration. (2013). TIMENTIN® (ticarcillin disodium and clavulanate potassium) for Injection. [Link]
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
Woolfrey, B. F., et al. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 21(3), 366-370. [Link]
Sutherland, R., & Wise, P. J. (1977). Ticarcillin: a review of its pharmacological properties and therapeutic efficacy. Drugs, 13(5), 329-343. [Link]
Höffken, G., et al. (1985). The pharmacokinetics of ticarcillin, clavulanic acid and their combination. Journal of Antimicrobial Chemotherapy, 15 Suppl A, 37-47. [Link]
Gao, Y., et al. (2022). Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. International Journal of Environmental Research and Public Health, 19(17), 10745. [Link]
Höffken, G., et al. (1985). Pharmacokinetics and serum bactericidal activity of ticarcillin and clavulanic acid. European Journal of Clinical Microbiology, 4(5), 499-504. [Link]
Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466-467, 547-555. [Link]
Technical Support Center: Ticarcillin & Clavulanic Acid Stock Solution Stability
A Guide for Researchers and Drug Development Professionals Welcome to the technical support center. This guide is designed to provide you, our fellow scientists, with in-depth, field-tested insights into the stability of...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide you, our fellow scientists, with in-depth, field-tested insights into the stability of frozen stock solutions of ticarcillin and clavulanic acid. Navigating the nuances of beta-lactam stability is critical for experimental reproducibility and success. Here, we move beyond simple protocols to explain the underlying chemical principles and provide robust troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the preparation and storage of ticarcillin/clavulanic acid solutions.
Q1: What is the recommended solvent for reconstituting Ticarcillin/Clavulanic acid powder?
For initial reconstitution of the sterile powder (often formulated as ticarcillin disodium and potassium clavulanate), Sterile Water for Injection or Sodium Chloride Injection, USP, are the recommended diluents.[1] The powder is highly soluble in water.[2][3][4] Following this, the concentrated stock can be further diluted to the working concentration (typically 10 mg/mL to 100 mg/mL) in various intravenous solutions like Sodium Chloride Injection, Lactated Ringer's Injection, or 5% Dextrose Injection.[1][5]
Q2: What is the optimal temperature for long-term storage of our stock solution?
For long-term stability and to minimize degradation, storing aliquots of the stock solution at or below -20°C is standard practice.[6][7] Some studies on beta-lactams suggest that storage at -80°C can offer even greater stability, with degradation being almost negligible at this temperature.[8][9] A study on Timentin® stock concentrate found that its efficacy was maintained for at least 12 months when stored at -20°C.[10]
Q3: How long can I expect my frozen stock solutions to remain stable?
At -20°C, ticarcillin/clavulanic acid solutions are generally stable for extended periods. For instance, solutions in Sodium Chloride Injection or Lactated Ringer's Injection can be stored frozen at -18°C for up to 30 days.[1] If diluted in 5% Dextrose, the stability period when frozen is shorter, around 7 days.[1][11] However, for general microbiology applications, beta-lactam antibiotic stocks are often recommended to be discarded after 3 months to avoid significant loss of potency.[12] Other studies have shown that many beta-lactams can be frozen as stock concentrations for up to six months at -80°C without a significant loss in antibiotic activity.[13][14]
Q4: Can I refreeze my stock solution after thawing?
It is strongly recommended not to refreeze thawed solutions.[1][6][7] Each freeze-thaw cycle can negatively impact the stability of the compounds, particularly the sensitive clavulanic acid.[15] The process can lead to the formation of ice crystals and local changes in concentration and pH, which accelerate degradation. It is best practice to prepare single-use aliquots to avoid the need for refreezing.
Q5: Why is clavulanic acid so much less stable than ticarcillin?
Both molecules contain a beta-lactam ring susceptible to hydrolysis, which inactivates the drug.[16][17][18] However, clavulanic acid is inherently more unstable. Its degradation is highly sensitive to moisture, temperature, and pH.[15][19] The beta-lactam ring in clavulanic acid is particularly strained and susceptible to nucleophilic attack, leading to rapid degradation in aqueous solutions, especially under non-optimal pH or elevated temperatures.[15][17]
Troubleshooting Guide & In-Depth Protocols
Issue: My Agrobacterium-elimination/cell culture selection is failing. Could my antibiotic stock be the problem?
This is a common and critical issue. If you observe unexpected bacterial growth, it's highly probable that your antibiotic stock has lost potency. This is typically due to the degradation of one or both active components.
Root Cause Analysis:
Clavulanic Acid Degradation: This is the most frequent culprit. Clavulanic acid protects ticarcillin from being destroyed by beta-lactamase enzymes produced by the bacteria.[16][20] If the clavulanic acid degrades, the bacteria can easily break down the ticarcillin, rendering the combination ineffective.
Ticarcillin Degradation: While more stable than clavulanic acid, ticarcillin's beta-lactam ring will also hydrolyze over time, especially with improper storage.[21]
Incorrect pH: The optimal pH for clavulanic acid stability in solution is slightly acidic to neutral, typically between 6.0 and 7.2.[9][15] Reconstitution in overly acidic or alkaline buffers can dramatically accelerate degradation. The reconstituted solution of Timentin® typically has a pH between 5.5 and 7.5.[2][3]
Repeated Freeze-Thaw Cycles: As mentioned in the FAQ, this is a major stressor. A single freeze-thaw cycle has been shown to affect the concentration of some biological molecules.[22]
Extended Storage at 4°C or Room Temperature: Concentrated stock solutions are stable for a limited time under refrigeration (e.g., up to 72 hours at 4°C).[2][4][5] Thawed, diluted solutions are stable for even shorter periods (e.g., 24 hours at room temperature or 7 days at 4°C).[6][7]
This diagram outlines a logical process for diagnosing issues with your antibiotic stock solution.
Caption: Troubleshooting workflow for antibiotic stock instability.
Experimental Protocols
Protocol 1: Preparation of a Validated High-Concentration Stock Solution (100 mg/mL Ticarcillin)
This protocol is designed to create a stable, concentrated stock solution suitable for aliquoting and long-term frozen storage. The commercial product Timentin® contains ticarcillin and clavulanic acid in a 15:1 or 30:1 ratio.[23] We will base our example on a common formulation.
Materials:
Ticarcillin Disodium and Clavulanate Potassium powder (e.g., Timentin™ 3.1 g vial, containing 3 g ticarcillin and 0.1 g clavulanic acid).
Sterile Water for Injection, USP.
Sterile 1.5 mL or 2.0 mL polypropylene microcentrifuge tubes.
Sterile syringe and needle or sterile serological pipette.
Calibrated balance and sterile weighing equipment (if starting from separate powders).
Sterile, laminar flow hood.
Methodology:
Aseptic Preparation: Perform all steps in a sterile laminar flow hood to ensure the final stock is free from contamination.
Reconstitution:
For a standard 3.1 g vial, aseptically inject 13 mL of Sterile Water for Injection.[1][2] This creates a stock solution with a ticarcillin concentration of approximately 200 mg/mL and clavulanic acid at ~6.7 mg/mL.[2][4]
Swirl the vial gently until the powder is completely dissolved. The solution should be clear and colorless to pale yellow.[2][3] The color may depend on concentration and storage duration but should be free of particulate matter.[5]
Further Dilution (for 100 mg/mL):
To achieve a final ticarcillin concentration of 100 mg/mL for easier experimental calculations, perform a 1:1 dilution.
Aseptically transfer the 13 mL of the 200 mg/mL stock into a sterile container. Add an additional 13 mL of Sterile Water for Injection to reach a total volume of 26 mL. The final concentrations will be approximately 100 mg/mL ticarcillin and 3.35 mg/mL clavulanic acid.
Aliquoting for Single Use:
Immediately dispense the final solution into sterile, labeled, single-use microcentrifuge tubes. The aliquot volume should correspond to what you typically use for one experiment (e.g., 100 µL or 250 µL).
Causality Check: This step is the most critical for preserving long-term stability. By creating single-use aliquots, you completely avoid the damaging effects of freeze-thaw cycles.[15]
Storage:
Immediately place the aliquots in a -20°C freezer. For enhanced long-term stability, a -80°C freezer is preferable.[8][13]
Ensure tubes are well-sealed to prevent sublimation and exposure to moisture.
Caption: Step-by-step workflow for preparing stable frozen stocks.
Protocol 2: Self-Validation of Stock Solution Bioactivity (MIC Assay)
To ensure your stored aliquots remain effective, you can perform a periodic quality control check using a simple bioactivity assay. A minimal inhibitory concentration (MIC) test is a functional and reliable method.
Principle:
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. If your stored antibiotic is degrading, the apparent MIC will increase over time.
Materials:
A beta-lactamase producing, ticarcillin-resistant bacterial strain (e.g., a resistant E. coli or P. aeruginosa strain).
A susceptible control strain (e.g., E. coli ATCC 25922).
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
Sterile 96-well microtiter plates.
A freshly prepared Ticarcillin/Clavulanic acid stock solution for comparison.
A frozen aliquot of your test stock solution.
Methodology:
Prepare Inoculum: Grow the bacterial strains to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of both the "fresh" standard and the "frozen test" antibiotic stock in the growth medium.
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (medium, no bacteria).
Incubation: Incubate the plate at 37°C for 16-20 hours.
Read Results: Determine the MIC by identifying the lowest concentration well with no visible turbidity.
Analysis:
The MIC from the "fresh" stock serves as your baseline.
The MIC from the "frozen test" stock should be within one two-fold dilution of the baseline. A significant increase (e.g., 4-fold or higher) indicates substantial degradation of your frozen stock, and the entire batch should be discarded.
Quantitative Data Summary
The stability of ticarcillin and clavulanic acid is highly dependent on temperature, diluent, and time. The following table synthesizes data from various sources to provide a clear guide.
Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. PubMed.
Development of a new HPLC method for the simultaneous determination of ticarcillin and clavulanic acid in pharmaceutical formul
Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. ResearchGate. [Link]
Product Monograph TIMENTIN. Source Not Available.
Timentin Injection (Ticarcillin Disodium and Clavulanate Potassium Galaxy): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. PubMed. [Link]
Ticarcillin clavulanate how supplied. wikidoc. [Link]
Ticarcillin and Clavulanic Acid for Injection. Source Not Available.
Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. PMC. [Link]
Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures. PMC. [Link]
Reference ID: 3380136 This label may not be the latest approved by FDA. For current labeling information, please visit https://. accessdata.fda.gov. [Link]
Effects of Freezing, Long-Term Storage, and Microwave Thawing on the Stability of Piperacillin Plus Tazobactam in 5% Dextrose for Infusion. Source Not Available.
Insufficient Stability of Clavulanic Acid in Widely Used Child-Appropriate Formul
hplc analysis of clavulanic acid, amoxicillin. Source Not Available.
Reference ID: 3523391 This label may not be the latest approved by FDA. For current labeling information, please visit https://. Source Not Available.
Determination of Ticarcillin and Clavulanic Acid in Serum by Liquid Chromatography. Journal of AOAC INTERNATIONAL. [Link]
Biological Efficacy and Stability of Diluted Ticarcillin-Clavulanic Acid in the Topical Treatment of Pseudomonas Aeruginosa Infections. PubMed. [Link]
Timentin Powder for infusion. NPS MedicineWise. [Link]
Effect of freezing and microwave thawing on the stability of six antibiotic admixtures in plastic bags. ResearchGate. [Link]
β-Lactams and β-Lactamase Inhibitors: An Overview. PMC. [Link]
Shelf Life Determination of Potassium Clavulanate Via Thermogravimetry. Source Not Available.
Overview of Β-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. JSciMed Central. [Link]
Preserving antibiotic efficacy with an advanced coating process to prevent Amoxicillin and Clavulanic Acid tablet degradation. European Pharmaceutical Review. [Link]
Externals include transdermal patches and other medications applied to the skin. Pharmacon Corp. [Link]
Medication Storage Appropriateness in US Households. PMC. [Link]
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
Activity of Antibiotic Admixtures Subjected to Different Freeze-Thaw Tre
Activity of antibiotic admixtures subjected to different freeze-thaw treatments. PubMed. [Link]
β-Lactamases: A Focus on Current Challenges. PMC. [Link]
Non‐Hydrolytic β‐Lactam Antibiotic Fragmentation by l,d‐Transpeptidases and Serine β‐Lactamase Cysteine Variants. PMC. [Link]
Degradation of penicillin, ticarcillin, and carbenicillin resulting from storage of unit doses. Source Not Available.
Stability of reconstituted amoxicillin clavulanate potassium under simulated in-home storage conditions. Source Not Available.
An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). PMC. [Link]
Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site. PMC. [Link]
Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate. PMC. [Link]
The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples. PMC. [Link]
Biochemical pathway of Ticarcillin and Clavulanic Acid synergy against resistant bacteria.
Quantitative Efficacy: In Vitro Comparative Analysis
The synergistic efficacy of the ticarcillin-clavulanic acid combination is quantified primarily through Minimum Inhibitory Concentration (MIC) assays. The addition of clavulanic acid does not uniformly enhance ticarcillin across all species; its efficacy is strictly dependent on the specific resistance mechanism employed by the pathogen.
Table 1: Comparative MIC Values and Mechanistic Rationale
Pathogen Profile
Ticarcillin MIC (µg/mL)
Ticarcillin + Clavulanic Acid MIC (µg/mL)
Mechanistic Rationale for Efficacy Shift
Enterobacteriaceae (e.g., E. coli, K. pneumoniae)[1][2]
≥ 128
≤ 8 to 64
Clavulanic acid effectively neutralizes prevalent Class A β-lactamases (e.g., TEM, SHV), restoring ticarcillin susceptibility in >85% of resistant strains.
Irreversible binding of staphylococcal penicillinases by clavulanic acid leads to a dramatic, >128-fold reduction in MIC, correlating with high in vivo efficacy.
Resistance is primarily driven by AmpC cephalosporinases (Class C) or MexAB-OprM efflux pumps. Clavulanic acid is a poor inhibitor of Class C enzymes, resulting in negligible synergy.
Data synthesis indicates that while the combination is highly effective against Enterobacteriaceae and Staphylococci, empirical therapy for suspected P. aeruginosa infections requires alternative strategies due to the structural limitations of clavulanic acid against AmpC enzymes[4][5].
To objectively compare these agents, researchers must utilize a self-validating Broth Microdilution assay. The protocol below is engineered to conform to EUCAST and CLSI rigorous standards, ensuring that environmental variables do not artificially inflate or depress MIC readings[6][7].
Causality in Experimental Design:
Fixed Inhibitor Concentration: Unlike older methodologies that used fixed ratios (e.g., 2:1), modern EUCAST standards mandate a fixed concentration of clavulanic acid (2 mg/L) across all wells[6]. This choice replicates achievable steady-state tissue pharmacokinetics rather than an artificial stoichiometric ratio.
Inoculum Density: The inoculum is strictly controlled at
5×105
CFU/mL[7]. A higher density induces the "inoculum effect," where an overwhelming sheer mass of β-lactamase enzymes outcompetes the available clavulanic acid, yielding false-resistant MICs.
Step-by-Step Self-Validating Protocol
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). The calcium and magnesium ions must be strictly balanced to ensure proper outer membrane permeability.
Antibiotic Stock Dilution:
Prepare a two-fold serial dilution of Ticarcillin ranging from 0.25 µg/mL to 256 µg/mL in a 96-well microtiter plate.
Add Clavulanic acid to achieve a constant, fixed concentration of 2 mg/L in every test well[6].
Inoculum Standardization: Suspend morphologically similar colonies in saline to match a 0.5 McFarland standard (
∼1×108
CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve the working inoculum.
Inoculation: Dispense 50 µL of the working inoculum into each well containing 50 µL of the antibiotic solutions, achieving the final target density of
5×105
CFU/mL[7].
Self-Validation Controls:
Growth Control Well: CAMHB + Inoculum (No drug). Validates bacterial viability.
Sterility Control Well: CAMHB only. Validates aseptic technique.
QC Strain Validation: Run parallel plates using E. coli ATCC 25922 (susceptible baseline) and a known β-lactamase-producing reference strain to validate the active inhibitor component[6].
Incubation & Reading: Incubate at 35±2°C for 16–20 hours. The MIC is recorded as the lowest concentration of ticarcillin that completely inhibits visible growth.
Step-by-step workflow for Broth Microdilution MIC determination with built-in QC validation.
Translation to In Vivo Efficacy
The dramatic in vitro MIC reductions observed against Enterobacteriaceae and S. aureus translate directly to in vivo success. In experimental models, such as rat Staphylococcus aureus endocarditis, ticarcillin alone fails to reduce bacterial vegetation loads due to rapid drug hydrolysis[3]. However, the introduction of clavulanic acid allows ticarcillin to achieve peak serum concentrations that remain bactericidal, proving as effective as standard antistaphylococcal agents like flucloxacillin and outperforming vancomycin in specific tissue compartments[3][8]. Both compounds share similar pharmacokinetic profiles, ensuring that the inhibitor and the active antibiotic penetrate infected tissues (e.g., pyelonephritis and pneumonia models) simultaneously and at synergistic ratios[8].
References
Benchchem.
Oxford Academic (OUP). "Susceptibility of ticarcillin-resistant Gram-negative bacilli to different combinations of ticarcillin and clavulanic acid."
Antimicrobial Agents and Chemotherapy (ASM Journals).
National Institutes of Health (NIH/PMC). "Bactericidal effects of ticarcillin-clavulanic acid against beta-lactamase-producing bacteria in vivo."
MDPI.
National Institutes of Health (NIH/PubMed).
European Committee on Antimicrobial Susceptibility Testing (EUCAST). "Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST."
Antimicrobial Agents and Chemotherapy (ASM Journals).
An In Vitro Comparative Analysis of Ticarcillin and Ampicillin for Gene Marker Studies: A Guide for Researchers
In the landscape of molecular biology, the effective selection of genetically modified organisms is a cornerstone of successful experimentation. For decades, ampicillin has been a workhorse for positive selection in bact...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of molecular biology, the effective selection of genetically modified organisms is a cornerstone of successful experimentation. For decades, ampicillin has been a workhorse for positive selection in bacterial cloning, owing to its affordability and well-understood mechanism. However, its limitations, particularly the persistent issue of satellite colony formation, have prompted researchers to seek more robust alternatives. This guide provides an in-depth, in vitro comparison of Ticarcillin and Ampicillin, two beta-lactam antibiotics, for their utility in gene marker studies. We will explore the mechanistic underpinnings of their differential performance, present experimental data, and offer detailed protocols to empower researchers to make informed decisions for their specific applications.
The Challenge of Satellite Colonies with Ampicillin
A frequent complication when using ampicillin for selection is the emergence of small "satellite" colonies of non-transformed bacteria surrounding a larger, genuinely resistant colony.[1][2] This phenomenon arises from the mechanism of ampicillin resistance itself. Plasmids conferring ampicillin resistance typically carry the bla gene, which encodes the enzyme β-lactamase.[3] This enzyme is secreted by the resistant bacteria into the surrounding medium, where it hydrolyzes and inactivates ampicillin.[3][4] This creates a localized zone of reduced antibiotic concentration, permitting the growth of plasmid-free, ampicillin-sensitive bacteria.[1][3] The presence of satellite colonies can significantly complicate downstream applications, such as colony screening and plasmid DNA purification, by introducing false positives.[5]
Ticarcillin: A More Stable Alternative
Ticarcillin, a carboxypenicillin, presents a compelling alternative to ampicillin for preventing satellite colony formation.[5] While both antibiotics share the same fundamental mechanism of action—inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs)—Ticarcillin's chemical structure offers a significant advantage.[3][6] Its structure provides steric hindrance that makes it a poorer substrate for many common β-lactamases, leading to a much lower rate of degradation.[5] This increased stability ensures that the selective pressure in the culture medium remains high, effectively preventing the growth of non-transformed satellite colonies.[5][7]
The enhanced stability of carboxypenicillins like Ticarcillin and the related Carbenicillin is well-documented to significantly reduce the formation of satellite colonies.[3][8] While both Ticarcillin and Carbenicillin are more stable than ampicillin, Ticarcillin is often highlighted for its high efficacy in providing stringent selection.[5]
Head-to-Head Comparison: Ticarcillin vs. Ampicillin
To provide a clear, quantitative comparison, the following table summarizes the key performance characteristics of Ticarcillin and Ampicillin in the context of gene marker studies.
Ampicillin is a more commonly produced and older antibiotic.
Experimental Validation: A Protocol for Comparison
To empower researchers to validate these findings within their own laboratory settings, we provide a detailed, step-by-step protocol for a direct in vitro comparison of Ticarcillin and Ampicillin.
Objective:
To visually and quantitatively compare the efficacy of Ticarcillin and Ampicillin in preventing satellite colony formation following bacterial transformation.
Materials:
E. coli competent cells (e.g., DH5α, TOP10)
Plasmid DNA with an ampicillin resistance gene (bla)
Luria-Bertani (LB) agar plates
LB broth
Ticarcillin disodium salt (stock solution: 50 mg/mL in sterile water)
Ampicillin sodium salt (stock solution: 100 mg/mL in sterile water)[12]
Incubator at 37°C
Sterile spreaders and loops
Micropipettes and sterile tips
Experimental Workflow Diagram
Caption: Workflow for comparing Ticarcillin and Ampicillin efficacy.
For Ampicillin plates, add ampicillin stock solution to a final concentration of 100 µg/mL.
For Ticarcillin plates, add ticarcillin stock solution to a final concentration of 100 µg/mL.
Pour the plates and allow them to solidify. It is recommended to use fresh plates for optimal results.[14]
Transform Competent Cells:
Thaw a tube of competent E. coli cells on ice.
Add 1-5 µL of your plasmid DNA to the cells.
Incubate on ice for 30 minutes.
Heat-shock the cells at 42°C for 45-60 seconds.
Immediately place the tube back on ice for 2 minutes.
Add 900 µL of pre-warmed (37°C) SOC or LB broth (without antibiotics).
Incubate at 37°C for 1 hour with gentle shaking to allow for the expression of the antibiotic resistance gene.
Plate the Transformed Cells:
Plate 100 µL of the transformation mixture onto the pre-warmed LB+Ampicillin plate.
Plate 100 µL of the transformation mixture onto the pre-warmed LB+Ticarcillin plate.
Spread the cells evenly using a sterile spreader.
Incubation and Analysis:
Incubate the plates at 37°C for 16-24 hours. Avoid over-incubation, as this can increase the likelihood of satellite colony formation on ampicillin plates.[14]
After incubation, visually inspect the plates. Count the number of large, well-defined colonies and the number of small satellite colonies surrounding them on each plate.
Expected Results:
The ampicillin plates are expected to show a noticeable number of small satellite colonies surrounding the larger, transformed colonies. In contrast, the ticarcillin plates should exhibit very few to no satellite colonies, with only well-defined, robust colonies of transformed bacteria.[3][5]
The Biochemical Rationale: A Closer Look at β-Lactamase Activity
The differential performance of Ticarcillin and Ampicillin can be attributed to their interaction with the β-lactamase enzyme. The following diagram illustrates the mechanism of ampicillin degradation and the subsequent formation of satellite colonies.
Caption: Ampicillin degradation by β-lactamase leads to satellite colonies.
Ticarcillin's chemical structure provides a level of intrinsic resistance to this enzymatic degradation, making it a more reliable selective agent.[5]
Considerations for Optimal Experimental Design
While Ticarcillin offers clear advantages in preventing satellite colonies, several factors should be considered for any antibiotic selection experiment:
Antibiotic Concentration: While standard concentrations of 50-100 µg/mL are often effective, optimization may be necessary depending on the E. coli strain and plasmid copy number.[5][14] Some studies suggest that for ampicillin, increasing the concentration to 200 µg/mL can improve selection stringency and even enhance plasmid and protein yields.[9]
Freshness of Reagents: Ampicillin in solution and on plates degrades over time.[12][13] It is crucial to use freshly prepared plates and stock solutions for consistent results. Ticarcillin also has a limited shelf-life in solution and should be stored properly.
Incubation Time: Prolonged incubation can lead to the breakdown of even more stable antibiotics and should generally be avoided.[14]
Host Strain: Different E. coli strains can exhibit varying levels of intrinsic susceptibility to antibiotics.[14]
Conclusion
For gene marker studies where clean and unambiguous selection is paramount, Ticarcillin demonstrates clear superiority over Ampicillin. Its enhanced stability against β-lactamase degradation effectively mitigates the common and problematic issue of satellite colony formation.[5] While the higher cost of Ticarcillin may be a consideration, the increased reliability, reduced risk of false positives, and the potential for cleaner downstream results can justify the investment, particularly for critical cloning and protein expression experiments. By understanding the underlying mechanisms and following optimized protocols, researchers can significantly improve the robustness and efficiency of their selective screening processes.
References
Feizollahzadeh, S., et al. (2017). The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker. Iranian Journal of Biotechnology, 15(2), 129-135. Retrieved from [Link]
ResearchGate. (2021). Can carbenicillin be substituted for ampicillin when selecting for clones which consists of plasmid with ampicillin resistance gene?. Retrieved from [Link]
Saarela, S., et al. (2004). Enzymic degradation of a β-lactam antibiotic, ampicillin, in the gut: a novel treatment modality. Journal of Antimicrobial Chemotherapy, 54(5), 909-913. Retrieved from [Link]
Kovács, B., et al. (2023). Revisiting the hydrolysis of ampicillin catalyzed by Temoneira‐1 β‐lactamase, and the effect of Ni(II), Cd(II) and Hg(II). FEBS Open Bio, 13(5), 896-908. Retrieved from [Link]
Addgene. (2021). Plasmids 101: Antibiotic Resistance Genes. Retrieved from [Link]
Barrick Lab, University of Texas at Austin. (n.d.). Protocols: Antibiotic Stock Solutions. Retrieved from [Link]
Bio-Rad. (n.d.). Microbial Culturing Kit. Retrieved from [Link]
BioNumbers. (n.d.). Working concentration with Ampicillin - Bacteria Escherichia coli. Retrieved from [Link]
Addgene. (2023). Plasmids 101: Choosing an Antibiotic Resistance Gene. Retrieved from [Link]
Aygün, A., et al. (2024). Molecular basis of ampicillin resistance: combinatorial mechanisms and future strategies. World Journal of Microbiology and Biotechnology, 40(4), 101. Retrieved from [Link]
Swaren, P., et al. (2006). The Deacylation Mechanism of AmpC β-Lactamase at Ultrahigh Resolution. Journal of the American Chemical Society, 128(7), 2311-2321. Retrieved from [Link]
Lozano Terol, G., et al. (2019). Impact of the Expression System on Recombinant Protein Production in Escherichia coli BL21. Frontiers in Microbiology, 10, 239. Retrieved from [Link]
Addgene. (2017). Protocol - Over-Agar Antibiotic Plating. Retrieved from [Link]
ResearchGate. (n.d.). Influence of ampicillin concentration in the cultivation medium for recombinant Cut+SP (a,b) and GD-95RM enzymes (c) synthesis. Retrieved from [Link]
Liu, Y., et al. (2020). Advances in recombinant protein production in microorganisms and functional peptide tags. Bioscience, Biotechnology, and Biochemistry, 84(1), 1-12. Retrieved from [Link]
Yamamoto, R., et al. (2007). Bypassing antibiotic selection: positive screening of genetically modified cells with an antigen-dependent proliferation switch. Nucleic Acids Research, 35(14), e95. Retrieved from [Link]
Yurtsev, E. A., et al. (2016). Live to cheat another day: bacterial dormancy facilitates the social exploitation of β-lactamases. The ISME Journal, 10(4), 789-797. Retrieved from [Link]
ResearchGate. (2017). The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker. Retrieved from [Link]
Chan, C. S., et al. (2013). Altering the selection capabilities of common cloning vectors via restriction enzyme mediated gene disruption. BMC Research Notes, 6, 92. Retrieved from [Link]
Aubert, G., et al. (1987). [Activity of ticarcillin combined with different concentrations of clavulanic acid on 137 Gram-negative bacilli resistant to ticarcillin]. Pathologie-biologie, 35(5), 537-541. Retrieved from [Link]
Unknown. (n.d.). Working concentration Antibiotic Stock solution. Retrieved from [Link]
A Researcher's Guide to Error Rates in Ticarcillin Disk Diffusion Susceptibility Testing
An In-depth Technical Comparison for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides a detailed analysis of the error rates associated with Ticarcillin disk diffusion...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Comparison for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed analysis of the error rates associated with Ticarcillin disk diffusion susceptibility testing. While Ticarcillin is no longer a frontline antibiotic in many clinical settings, understanding the performance characteristics of its legacy testing methods remains crucial for researchers in antimicrobial resistance studies, comparative analyses, and in the development of new antimicrobial agents. This guide will delve into the historical data on error rates, compare the disk diffusion method with alternative techniques, and provide the authoritative context from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
The Context of Ticarcillin Susceptibility Testing: A Historical Perspective
Ticarcillin, a carboxypenicillin, was historically significant for its activity against Pseudomonas aeruginosa and other Gram-negative bacteria. However, with the evolution of bacterial resistance and the advent of newer, more potent antibiotics, its use has significantly declined. Consequently, both Ticarcillin and Ticarcillin-clavulanate have been removed from the routine antimicrobial susceptibility testing panels recommended by the CLSI.[1][2] This discontinuation is a critical piece of context for any current research involving this antibiotic.
Understanding Error Rates in Susceptibility Testing
Before delving into the specific data for Ticarcillin, it is essential to understand the classification of errors in antimicrobial susceptibility testing. These errors are categorized based on discrepancies between the test method (e.g., disk diffusion) and a reference method, typically broth microdilution. The three main types of errors are:
Very Major Errors (VME): A false-susceptible result, where the isolate is resistant by the reference method but tests as susceptible by the disk diffusion method. This is the most serious type of error as it can lead to therapeutic failure.
Major Errors (ME): A false-resistant result, where the isolate is susceptible by the reference method but tests as resistant by the disk diffusion method. This can lead to the unnecessary use of broader-spectrum or more toxic antibiotics.
Minor Errors (mE): An error where the result of one method is intermediate, while the other is susceptible or resistant.
The workflow for identifying and categorizing these errors is a critical component of validating any susceptibility testing method.
Categorization of errors in antimicrobial susceptibility testing.
Comparative Analysis of Ticarcillin Disk Diffusion Error Rates
The accuracy of disk diffusion for Ticarcillin has been evaluated against the gold standard broth microdilution method in several studies. The data reveals varying error rates depending on the bacterial species being tested.
Enterobacteriaceae
A comprehensive five-laboratory study provided a robust estimate of the error rates for Ticarcillin and Ticarcillin-clavulanic acid disk diffusion tests against 2,435 isolates of the family Enterobacteriaceae.[3][4][5] The findings of this study are summarized in the table below.
Error Type
Ticarcillin Disk Diffusion vs. Broth Microdilution
Ticarcillin-Clavulanic Acid Disk Diffusion vs. Broth Microdilution
The study concluded that the interpretive criteria for Ticarcillin and Ticarcillin-clavulanic acid disks were reliable for Enterobacteriaceae, with acceptably low rates of very major and major errors.[3][4]
Pseudomonas aeruginosa
Testing against Pseudomonas aeruginosa has historically presented more challenges for antimicrobial susceptibility testing methods. A study by Traub and Bauer (1987) examined the discrepancies between disk diffusion and broth dilution for Ticarcillin and Timentin (Ticarcillin-clavulanic acid) against 500 clinical isolates of P. aeruginosa.[6]
Error Type
Ticarcillin Disk Diffusion vs. Broth Dilution
Timentin Disk Diffusion vs. Broth Dilution
Very Major Errors
Not explicitly reported for Ticarcillin alone
1 very major discrepancy noted for Timentin
Major Errors
3 major discrepancies noted
Not explicitly reported for Timentin alone
Data from a study of 23 isolates with divergent results by Traub and Bauer (1987).[6]
It is important to note that these discrepancies were identified among a subset of 23 isolates that showed divergent results, not the entire cohort of 500.[6] This highlights that while generally reliable, discrepancies can occur, particularly with challenging organisms like P. aeruginosa.
Alternative Susceptibility Testing Methods
While disk diffusion is a widely used and cost-effective method, other techniques are available that can provide more quantitative results, such as the Minimum Inhibitory Concentration (MIC).
Broth Microdilution
As the reference method, broth microdilution provides a quantitative MIC value, which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. This method is considered more accurate than disk diffusion and is the standard against which other methods are evaluated.
ETEST®
The ETEST® is a gradient diffusion method that also provides a quantitative MIC value. It consists of a plastic strip with a predefined gradient of antibiotic concentrations. While generally showing good correlation with broth microdilution, its performance can vary depending on the drug and organism. For some drug-bug combinations, ETEST has been shown to have a higher degree of accuracy than disk diffusion.[7][8] However, specific comparative error rate data for Ticarcillin ETEST versus disk diffusion is limited in recent literature due to the decreased clinical use of the antibiotic.
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
To ensure the integrity and reproducibility of results, adherence to a standardized protocol is paramount. The following is a detailed step-by-step methodology for performing a disk diffusion susceptibility test, based on CLSI and EUCAST guidelines.[9][10]
Standardized workflow for the Kirby-Bauer disk diffusion test.
Authoritative Grounding and Interpretive Criteria
The interpretation of zone sizes in disk diffusion testing is reliant on established breakpoints from authoritative bodies like the CLSI and EUCAST. These organizations periodically update their tables based on clinical, microbiological, and pharmacokinetic/pharmacodynamic data. Although Ticarcillin is no longer routinely tested, historical breakpoint tables are available for research purposes. Researchers should always reference the specific version of the guidelines under which their studies are being conducted.
Conclusion and Recommendations for Researchers
The disk diffusion method for Ticarcillin susceptibility testing has demonstrated acceptable performance for Enterobacteriaceae, with very major and major error rates of less than 1%.[3][4] However, for fastidious organisms like Pseudomonas aeruginosa, a higher degree of discrepancy has been noted, and alternative methods like broth microdilution or ETEST should be considered for confirmatory testing, especially for critical research applications.
Given the discontinuation of Ticarcillin from routine clinical use and testing panels, researchers working with this antibiotic should:
Acknowledge its historical context: Clearly state the reasons for using Ticarcillin in the research and acknowledge its current clinical status.
Utilize a reference method: Whenever possible, confirm disk diffusion results with a reference method like broth microdilution, particularly for isolates that test as susceptible or for those with unexpected resistance phenotypes.
Adhere strictly to standardized protocols: Meticulous adherence to CLSI or EUCAST guidelines for media preparation, inoculum standardization, incubation, and measurement is critical to minimize technical errors.
Cite specific guideline versions: When reporting results, always cite the specific version of the CLSI or EUCAST guidelines used for interpretation.
By understanding the inherent error rates and the historical context of Ticarcillin susceptibility testing, researchers can ensure the accuracy and integrity of their data, contributing to the broader understanding of antimicrobial resistance and the development of future therapies.
References
Barry, A. L., Fuchs, P. C., Gerlach, E. H., Hardy, D. J., McLaughlin, J. C., & Pfaller, M. A. (1992). Ticarcillin and ticarcillin-clavulanic acid susceptibility tests: error rates for disk tests with consecutively isolated members of the family Enterobacteriaceae. Antimicrobial agents and chemotherapy, 36(1), 137–143. [Link]
Barry, A. L., Fuchs, P. C., Gerlach, E. H., Hardy, D. J., McLaughlin, J. C., & Pfaller, M. A. (1992). Ticarcillin and ticarcillin-clavulanic acid susceptibility tests: error rates for disk tests with consecutively isolated members of the family Enterobacteriaceae. Antimicrobial agents and chemotherapy, 36(1), 137–143. [Link]
Clinical and Laboratory Standards Institute. (2015).
National Center for Biotechnology Information. Ticarcillin and Ticarcillin-Clavulanic Acid Susceptibility Tests: Error Rates for Disk Tests with Consecutively Isolated Members of the Family Enterobacteriaceae. [Link]
European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. [Link]
Traub, W. H., & Bauer, D. (1987). Comparative disk and broth dilution susceptibility test results with ticarcillin and timentin against Pseudomonas aeruginosa and Pseudomonas maltophilia. Chemotherapy, 33(5), 340–346. [Link]
National Institute for Communicable Diseases. European Committee on Antimicrobial Susceptibility Testing. [Link]
European Committee on Antimicrobial Susceptibility Testing. Dosages used to define breakpoints. [Link]
American Society for Microbiology. Comparison of Agar Diffusion Methodologies for Antimicrobial Susceptibility Testing of Pseudomonas aeruginosa Isolates from Cystic. [Link]
National Center for Biotechnology Information. Comparison of Disk Diffusion, VITEK 2, and Broth Microdilution Antimicrobial Susceptibility Test Results for Unusual Species of Enterobacteriaceae. [Link]
Labors.at. Dosages used to define breakpoints. [Link]
National Center for Biotechnology Information. Comparison of Agar Diffusion Methodologies for Antimicrobial Susceptibility Testing of Pseudomonas aeruginosa Isolates from Cystic Fibrosis Patients. [Link]
Parry, M. F., & Neu, H. C. (1976). Comparison and evaluation of ticarcillin and carbenicillin using disk diffusion methods. Antimicrobial agents and chemotherapy, 9(4), 625–632. [Link]
National Center for Biotechnology Information. Antimicrobial shortages: Another hurdle for clinicians. [Link]
U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]
ThaiJO. A Comparison of Disk Diffusion and Etest with Broth. [Link]
National Center for Biotechnology Information. Comparison of disc diffusion, Etest and broth microdilution for testing susceptibility of carbapenem-resistant P. aeruginosa to polymyxins. [Link]
Clinical and Laboratory Standards Institute. Breakpoints Eliminated From CLSI Document M100 Since 2010. [Link]
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
National Center for Biotechnology Information. Failure to adopt new interpretive criteria for ticarcillin-clavulanic acid could prove fatal. [Link]
National Center for Biotechnology Information. Reassessment of susceptibility test interpretive criteria for ticarcillin and ticarcillin-clavulanic acid. [Link]
Clinical and Laboratory Standards Institute. Breakpoints Archived From CLSI Document M100 Since 2010. [Link]
ResearchGate. Susceptibility category by the three methods evaluated and broth microdilution (RM). [Link]
Brieflands. Reliability of Disk Diffusion Test Results for the Antimicrobial Susceptibility Testing of Nosocomial Gram-positive Microorganisms: Is E-test Method Better?. [Link]
Immunopathologia Persa. A comparison of disk diffusion method and E-test in determining the susceptibility and resistance of Klebsiella and Acinetobacte. [Link]
Sfeir, M. M. (2025). Whatever happened to ticarcillin-clavulanate? We need to resurrect it in the era of multidrug-resistant Gram-negative bacteria. Clinical microbiology and infection, 31(7), 1103–1106. [Link]